molecular formula C9H12ClNO3 B1318275 3-(2-Aminoethoxy)benzoic acid hydrochloride CAS No. 76585-29-0

3-(2-Aminoethoxy)benzoic acid hydrochloride

Cat. No.: B1318275
CAS No.: 76585-29-0
M. Wt: 217.65 g/mol
InChI Key: NVTCYLRHWIMKKG-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)benzoic acid hydrochloride ( 1051369-32-4) is a small molecule organic compound with a molecular formula of C 9 H 12 ClNO 3 and a molecular weight of 217.65 g/mol . This chemical is presented as a white to off-white solid and must be stored under an inert atmosphere at room temperature to ensure stability . As a bifunctional molecule featuring both a carboxylic acid and a primary amine group (in hydrochloride salt form), this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for the construction of more complex molecules, such as potential pharmaceutical intermediates. The ether linkage in its structure provides conformational flexibility, making it a candidate for developing molecular scaffolds for various biological investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please handle with care and refer to the Safety Data Sheet (SDS) prior to use. The compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-(2-aminoethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCYLRHWIMKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Aminoethoxy)benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethoxy)benzoic acid hydrochloride (CAS No. 217968-83-7), a bifunctional building block of increasing importance in pharmaceutical and chemical research. This document details the compound's chemical structure, physicochemical properties, and outlines a representative synthesis protocol. Furthermore, it explores its critical role as a molecular linker, particularly in the burgeoning field of targeted protein degradation, such as in the design of Proteolysis-Targeting Chimeras (PROTACs). Spectroscopic data, safety and handling protocols, and applications are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

3-(2-Aminoethoxy)benzoic acid hydrochloride is a substituted benzoic acid derivative featuring both a carboxylic acid group and a primary amine, presented as a hydrochloride salt. This dual functionality makes it an invaluable linker molecule, capable of covalent modification at two distinct points.

Chemical Structure
Chemical structure of 3-(2-Aminoethoxy)benzoic acid hydrochloride
  • IUPAC Name: 3-(2-aminoethoxy)benzoic acid hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₃[1]

  • CAS Number: 217968-83-7

Physicochemical Properties

The properties of this compound make it suitable for a range of synthetic applications in organic and medicinal chemistry. A summary of its key physicochemical data is presented below.

PropertyValueSource
Molecular Weight 217.65 g/mol Calculated
Monoisotopic Mass 217.050571 DaPredicted[1]
Appearance White to off-white or light yellow solid/powder[2]
Melting Point Not consistently reported; varies by supplier and purity.
Solubility Soluble in water.Inferred from hydrochloride salt form.
XLogP3 (Predicted) -1.2[1]

Synthesis and Purification

The synthesis of 3-(2-Aminoethoxy)benzoic acid and its subsequent conversion to the hydrochloride salt involves standard organic chemistry transformations. A general, illustrative synthetic route is described below, based on common ether synthesis and protection/deprotection strategies.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the Williamson ether synthesis between a protected 2-aminoethanol derivative and methyl 3-hydroxybenzoate, followed by deprotection and hydrolysis.

G Product 3-(2-Aminoethoxy)benzoic acid HCl Intermediate1 3-(2-Aminoethoxy)benzoic acid Product->Intermediate1 HCl addition Intermediate2 Methyl 3-(2-(Boc-amino)ethoxy)benzoate Intermediate1->Intermediate2 1. Ester Hydrolysis 2. Boc Deprotection StartingMaterial1 Methyl 3-hydroxybenzoate Intermediate2->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 Boc-ethanolamine derivative Intermediate2->StartingMaterial2 Williamson Ether Synthesis

Caption: Retrosynthetic pathway for 3-(2-Aminoethoxy)benzoic acid HCl.

Illustrative Experimental Protocol

This protocol is a representative example and may require optimization.

Step 1: Etherification

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.[3]

  • Add a protected 2-aminoethanol, such as 2-(Boc-amino)ethyl bromide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[3]

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product (methyl 3-(2-(Boc-amino)ethoxy)benzoate) by column chromatography on silica gel.[3]

Step 2: Hydrolysis and Deprotection

  • Dissolve the purified ester from Step 1 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Concentrate the mixture to remove methanol.

  • Add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous residue until the solution becomes acidic (pH ~1-2). This step simultaneously deprotects the Boc-group and protonates the amine and carboxylate.

  • Cool the mixture in an ice bath to precipitate the product, 3-(2-Aminoethoxy)benzoic acid hydrochloride.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

Causality Note: The use of a Boc-protecting group on the amine is critical to prevent it from acting as a nucleophile during the etherification step. The final acidification step serves the dual purpose of cleaving the acid-labile Boc group and forming the desired hydrochloride salt, which often improves the compound's stability and handling characteristics.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (C₆H₄): Multiple signals expected in the range of δ 7.0-8.0 ppm. The protons ortho to the carboxylic acid group would be the most downfield.[6]

  • Methylene Protons (-OCH₂CH₂N-): Two triplets are expected. The -OCH₂- protons would likely appear around δ 4.2-4.4 ppm, and the -CH₂N- protons would be slightly upfield, around δ 3.3-3.5 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet, typically around δ 8.0-8.5 ppm, depending on the solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield, often above δ 10-12 ppm.[5]

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): Expected around δ 165-175 ppm.[5]

  • Aromatic Carbons: Signals would appear between δ 110-160 ppm. The carbon attached to the ether oxygen (-C-O) would be significantly downfield.[5]

  • Methylene Carbons (-OCH₂CH₂N-): The -OCH₂- carbon would be around δ 65-70 ppm, and the -CH₂N- carbon around δ 38-42 ppm.

Mass Spectrometry
  • Expected [M+H]⁺: For the free base (C₉H₁₁NO₃), the expected monoisotopic mass is 181.07 Da. The [M+H]⁺ ion would be observed at m/z 182.08.[1]

Applications in Drug Discovery and Chemical Biology

The primary utility of 3-(2-Aminoethoxy)benzoic acid hydrochloride in modern research is as a heterobifunctional linker. Its orthogonal functional groups—a carboxylic acid and an amine—allow for sequential or directed conjugation to two different molecules.

Role as a PROTAC Linker

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy.[7] A PROTAC is a chimeric molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

3-(2-Aminoethoxy)benzoic acid provides a rigid aromatic core with a flexible ethoxy tail, a common motif in successful linker design.

PROTAC_Concept POI Protein of Interest (Target) E3_Ligase E3 Ubiquitin Ligase PROTAC Warhead Ligand Linker (e.g., derived from 3-(2-aminoethoxy)benzoic acid) E3 Ligase Ligand PROTAC:head->POI Binds PROTAC:rec->E3_Ligase Recruits

Caption: Conceptual use of the molecule as a PROTAC linker.

The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine on one ligand, while the amine on the linker can form an amide bond with a carboxylic acid on the other ligand. This versatility is crucial for systematically modifying the length and vector of the linker to achieve optimal ternary complex formation between the POI and the E3 ligase.

Other Applications

Beyond PROTACs, this molecule serves as a valuable building block in synthesizing a wide range of pharmaceutical compounds and research chemicals.[8][9] Its structure is a variation of aminobenzoic acids, which are known scaffolds for molecules with diverse biological activities, including anti-inflammatory and analgesic properties.[9][10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

Hazard Identification
  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12]

  • Signal Word: Warning.[2][12]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][12]

  • Eye Protection: Wear chemical safety goggles (compliant with EN 166).[2]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[2][13]

First Aid Measures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2][13]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][13]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[2][13]

Storage
  • Conditions: Store in a well-ventilated place. Keep the container tightly closed and dry.[2][14]

Conclusion

3-(2-Aminoethoxy)benzoic acid hydrochloride is a versatile and valuable bifunctional building block for chemical synthesis. Its defined structure, featuring an aromatic core with amine and carboxylic acid functionalities separated by a flexible ether linkage, makes it particularly well-suited for the modular construction of complex molecules. Its growing application as a linker in the field of targeted protein degradation highlights its importance to modern drug discovery. This guide provides the foundational technical information required for researchers to effectively and safely incorporate this compound into their research and development programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PubChem. (n.d.). 3-(2-aminoethoxy)benzoic acid hydrochloride. PubChemLite. [Link]

  • PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Zhang, C., et al. (2025). Light-Activated Metal-Dependent Protein Degradation: A Heterobifunctional Ruthenium(II) Photosensitizer Targeting New Delhi Metallo-β-lactamase 1. Journal of the American Chemical Society. [Link]

  • Ali, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6978. [Link]

  • Al-Dhobaib, S. A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

  • Imogai, H., et al. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry, 51(15), 4804-22. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • Alagić-Džambić L, et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(2-Aminoethoxy)benzoic acid hydrochloride. Lacking direct experimental data in publicly accessible literature, this document establishes a predictive and comparative framework based on fundamental physicochemical principles and the known solubility of structurally analogous compounds. We delve into the theoretical underpinnings of its expected solubility in aqueous and organic media, present standardized protocols for its empirical determination, and offer a comparative analysis with related molecules to guide formulation development.

Introduction: The Critical Role of Solubility in Drug Development

3-(2-Aminoethoxy)benzoic acid hydrochloride is a molecule of interest in medicinal chemistry, possessing a zwitterionic character due to the presence of both a carboxylic acid and an amino group, which is supplied as a hydrochloride salt. The solubility of this compound is a pivotal physical property that governs its behavior in various stages of drug development, from initial screening and formulation to its ultimate in vivo performance. A thorough understanding of its solubility profile is, therefore, not merely an academic exercise but a fundamental prerequisite for successful drug design and delivery.

This guide is structured to provide a robust scientific framework for approaching the solubility of 3-(2-Aminoethoxy)benzoic acid hydrochloride. We will explore its anticipated behavior in different solvent systems, detail the gold-standard methodologies for quantifying this property, and leverage data from analogous structures to build a predictive understanding.

Physicochemical Properties and Predicted Solubility Behavior

The structure of 3-(2-Aminoethoxy)benzoic acid hydrochloride—featuring a benzoic acid moiety, an amino group, and an ether linkage—suggests a complex interplay of factors governing its solubility.

  • Aqueous Solubility and the Influence of pH: As a hydrochloride salt of a compound with both an acidic (carboxylic acid) and a basic (amino) functional group, its aqueous solubility is expected to be highly dependent on the pH of the medium.

    • In acidic conditions (low pH), the carboxylic acid group will be largely protonated (neutral), while the amino group will be protonated (cationic). The overall positive charge should enhance its interaction with polar water molecules, leading to higher solubility.

    • As the pH increases towards the isoelectric point (pI), the molecule will exist predominantly as a zwitterion (internal salt), which may exhibit lower aqueous solubility.

    • In alkaline conditions (high pH), the carboxylic acid will be deprotonated (anionic), and the amino group will be in its neutral form. The resulting negative charge should again promote solubility in water.

The hydrochloride form ensures that the amino group is protonated, which generally enhances aqueous solubility at neutral and acidic pH compared to the free base.

  • Solubility in Organic Solvents: The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the carboxylic acid and the protonated amino group, as well as the ether oxygen. Therefore, moderate to good solubility is anticipated in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and are highly polar, which should facilitate the dissolution of the compound.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the functional groups and the ionic character of the hydrochloride salt, the solubility of 3-(2-Aminoethoxy)benzoic acid hydrochloride is expected to be very low in non-polar solvents.

Chemical Equilibria Diagram

The following diagram illustrates the pH-dependent ionization states of 3-(2-Aminoethoxy)benzoic acid.

G cluster_legend pH-Dependent Equilibria Low_pH Cationic Form (High Aqueous Solubility) pI Zwitterionic Form (Lower Aqueous Solubility) Low_pH->pI + OH- pI->Low_pH + H+ High_pH Anionic Form (High Aqueous Solubility) pI->High_pH + OH- High_pH->pI + H+

Caption: pH-dependent forms of 3-(2-Aminoethoxy)benzoic acid.

Comparative Solubility Analysis with Structural Analogs

In the absence of direct experimental data for 3-(2-Aminoethoxy)benzoic acid hydrochloride, a comparative analysis with structurally related compounds provides valuable insights. The data presented in Table 1 has been collated from various scientific sources.

Compound NameWater SolubilityEthanol SolubilityOther Organic SolventsReference(s)
3-Aminobenzoic Acid Slightly soluble (5.9 g/L at 15°C)SolubleSoluble in acetone and ether.[1][2]
4-Aminobenzoic Acid Slightly soluble (6.1 g/L at 30°C)Soluble (125 g/L)Soluble in ethyl acetate; slightly soluble in benzene.[3][4]
2-Ethoxybenzoic Acid Slightly solubleSolubleSoluble in ether.[5]
3-Ethoxybenzoic Acid Slightly soluble in boiling waterSolubleSoluble in methanol.[6]
Benzoic Acid Slightly soluble (3.4 g/L at 25°C)Freely solubleSoluble in acetone, benzene, chloroform, ether.[7][8]

This table presents qualitative and quantitative solubility data for compounds structurally related to 3-(2-Aminoethoxy)benzoic acid hydrochloride to provide a predictive framework for its solubility profile.

The data suggests that while the parent aminobenzoic acids have limited water solubility, the presence of the ethoxy group and, crucially, the hydrochloride salt form in the target molecule is expected to enhance its aqueous solubility compared to these analogs. The solubility in polar organic solvents like ethanol is likely to be favorable.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, empirical determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5][9]

Shake-Flask Method (Adapted from OECD Guideline 105)

This method determines the saturation mass concentration of a substance in a given solvent at a specific temperature.[1][10][11]

Objective: To determine the thermodynamic equilibrium solubility.

Materials:

  • 3-(2-Aminoethoxy)benzoic acid hydrochloride

  • Selected solvents (e.g., deionized water, pH-buffered solutions, ethanol, methanol, DMSO)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation: Add an excess amount of 3-(2-Aminoethoxy)benzoic acid hydrochloride to a series of vials containing a known volume of the selected solvents. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time.[1]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a calibration curve.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Experimental Workflow Diagram

G A Add excess compound to solvent B Equilibrate with shaking (24-72h at constant T) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute aliquot D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced and High-Throughput Solubility Assessment

For early-stage drug discovery, higher throughput methods are often employed for kinetic solubility screening.[12][13] Additionally, computational models can provide in-silico predictions.

  • Kinetic Solubility: These methods, often using nephelometry (light scattering), measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock into an aqueous buffer. This provides a rapid assessment but may not reflect true thermodynamic equilibrium.[13]

  • Computational Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict solubility based on molecular descriptors.[11][14][15] While these methods are powerful for screening large libraries of compounds, their predictions should ideally be confirmed by experimental data.

Conclusion and Future Directions

The solubility profile of 3-(2-Aminoethoxy)benzoic acid hydrochloride is predicted to be heavily influenced by pH in aqueous media, with enhanced solubility in acidic and alkaline conditions. Good solubility is also anticipated in polar organic solvents. While direct experimental data is currently unavailable in the public domain, the established protocols and comparative data from structural analogs presented in this guide provide a robust framework for researchers and drug development professionals.

It is strongly recommended that the thermodynamic solubility be determined empirically using the shake-flask method to provide the definitive data required for informed decision-making in formulation and development. This foundational data will be invaluable for advancing any therapeutic program involving this compound.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Wikipedia contributors. (2024, February 20). 3-Aminobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.
  • Rafiee, A., & Dehghani, H. (2018). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. MATCH Communications in Mathematical and in Computer Chemistry, 80(3), 735-746.
  • European Commission, Scientific Committee on Consumer Products. (2006). Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. URL: [Link]

  • solubilityofthings.com. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]

  • Japanese Pharmacopoeia. Benzoic Acid. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Significance of the Target

3-(2-Aminoethoxy)benzoic acid is a critical bifunctional linker used in medicinal chemistry. It serves as a "spacer" in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics, connecting an E3 ligase ligand to a target protein ligand. The hydrochloride salt form is preferred for its enhanced stability and solubility during storage and handling.

Retrosynthetic Logic

While direct alkylation of 3-hydroxybenzoic acid is possible, it often leads to mixture of O-alkylation and esterification products. To ensure high regioselectivity and purity, this protocol utilizes a Protection-Alkylation-Deprotection strategy.

  • Starting Material: Methyl 3-hydroxybenzoate (Protects the carboxylic acid).

  • Linker Reagent: tert-Butyl (2-bromoethyl)carbamate (Boc-protected amine prevents polymerization).

  • Deprotection: Stepwise saponification followed by acidolysis ensures the isolation of a defined hydrochloride salt.

Chemical Reaction Scheme

SynthesisPath SM Methyl 3-hydroxybenzoate Int1 Intermediate 1: Methyl 3-(2-(Boc-amino)ethoxy)benzoate SM->Int1 K2CO3, DMF 60°C, 12h Reagent N-Boc-2-bromoethylamine Reagent->Int1 Int2 Intermediate 2: 3-(2-(Boc-amino)ethoxy)benzoic acid Int1->Int2 LiOH, THF/H2O RT, 4h Product Target Product: 3-(2-Aminoethoxy)benzoic acid HCl Int2->Product 4M HCl in Dioxane RT, 2h

Caption: Three-stage synthetic pathway ensuring regioselectivity via ester and Boc protection groups.

Detailed Experimental Protocols

Phase 1: O-Alkylation (Ether Formation)

Objective: Install the ethylamine linker while protecting the amine with a Boc group.

  • Reagents:

    • Methyl 3-hydroxybenzoate (1.0 equiv)[1]

    • tert-Butyl (2-bromoethyl)carbamate (1.2 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Charge a round-bottom flask with Methyl 3-hydroxybenzoate and anhydrous DMF (0.5 M concentration relative to substrate).

    • Add

      
       in one portion. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.
      
    • Add tert-Butyl (2-bromoethyl)carbamate dropwise.

    • Heat the reaction mixture to 60°C and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
    • Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Phase 2: Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester to the free carboxylic acid without removing the Boc group.

  • Reagents:

    • Intermediate 1 (from Phase 1)

    • Lithium Hydroxide Monohydrate (

      
      ) (3.0 equiv)
      
    • Solvent: THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve Intermediate 1 in THF/Water.

    • Add

      
      . Stir vigorously at RT for 4 hours.
      
    • IPC: LC-MS should show mass shift corresponding to methyl loss (-14 Da).

    • Workup: Carefully adjust pH to ~4 using 1M HCl (Warning: Gas evolution if carbonates present).

    • Extract the free acid into Ethyl Acetate. The Boc group remains intact at this mild pH.

    • Dry and concentrate to yield Intermediate 2 as a white/off-white solid.

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group and form the Hydrochloride salt.[2]

  • Reagents:

    • Intermediate 2[3][4]

    • 4M HCl in 1,4-Dioxane (Excess, ~10 equiv)

    • Diethyl Ether or MTBE (for precipitation)

  • Procedure:

    • Dissolve Intermediate 2 in a minimal amount of 1,4-Dioxane or DCM.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Allow to warm to RT and stir for 2–3 hours.

    • Observation: A white precipitate (the product) usually begins to form.

    • Isolation: Dilute the mixture with Diethyl Ether to complete precipitation.

    • Filter the solid under nitrogen (product is hygroscopic). Wash with fresh ether.

    • Drying: Dry under high vacuum at 40°C for 6 hours.

Analytical Specifications (Expected Data)

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.

NMR
(DMSO-

)

12.8 (br s, 1H, COOH), 8.1 (br s, 3H,

), 7.5-7.2 (m, 4H, Ar-H), 4.2 (t, 2H,

), 3.2 (t, 2H,

)
Characteristic broad ammonium peak at ~8.0 ppm confirms salt formation.
MS (ESI)

m/z
Free base mass observed in positive mode.
Solubility Water, DMSO, MethanolInsoluble in DCM, Hexanes.

Workflow Logic & Troubleshooting

Workflow Start Start: Alkylation Check1 TLC Check: SM Remaining? Start->Check1 Heat Increase Temp to 80°C or Add KI (catalyst) Check1->Heat Yes Sapon Saponification (LiOH) Check1->Sapon No (Complete) Heat->Check1 Acid Acidolysis (HCl/Dioxane) Sapon->Acid Precip Precipitation with Ether Acid->Precip

Caption: Decision tree for reaction monitoring and troubleshooting incomplete conversions.

Critical Process Parameters (CPPs)
  • Moisture Control (Step 1): The presence of water in the alkylation step competes with the phenol, leading to hydrolysis of the alkyl halide. Use anhydrous DMF.

  • pH Monitoring (Step 2): When acidifying after saponification, do not go below pH 3 if you wish to keep the Boc group on (though in this specific protocol, we remove it next, so accidental early deprotection is recoverable but messy).

  • Hygroscopicity (Step 3): The final HCl salt attracts water. Filter rapidly under an inert atmosphere if possible.

References

  • Boc Deprotection Methodology: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[2][5][6] Journal of Peptide Research, 2001, 58(4), 338-341.[6][7]

  • Phenolic Alkylation Protocol: "Synthesis of 3-alkoxy benzoic acid derivatives." Rasayan Journal of Chemistry, 2019, 12(3), 1077-1084.[1]

  • Compound Identity: PubChem CID 8027195, "3-(2-aminoethoxy)benzoic acid hydrochloride."[8] National Library of Medicine.

  • General Acid Hydrolysis: "Boc Deprotection - HCl." Common Organic Chemistry Protocols.

Sources

Application Note: Strategic Amide Coupling of 3-(2-Aminoethoxy)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethoxy)benzoic acid hydrochloride (CAS: N/A for specific salt, Free base analog common) is a valuable heterobifunctional linker used to introduce a flexible, hydrophilic spacer between aromatic moieties and target amines/acids.[1]

However, this molecule presents a classic "Zwitterionic Trap."[1] Because it contains both a nucleophilic amine (masked as HCl salt) and an electrophilic carboxylic acid, direct activation without protection leads to rapid, uncontrollable self-polymerization (oligomerization). [1]

This Application Note defines the Protection-First Strategy required to successfully utilize this linker. We provide validated protocols for using the molecule either as an Acyl Donor (Acid) or Acyl Acceptor (Amine), ensuring high fidelity and yield.[1]

Chemo-Physical Profile & Solubility[1][2][3]

PropertyValue / Description
Molecular Weight ~181.2 (Free Base) / ~217.6 (HCl Salt)
Structure Aromatic Benzoic Acid core with 3-position ethoxy-amine tail.[1]
Solubility High: DMSO, DMF, Water (pH dependent).[1] Low: DCM, Chloroform, Hexanes (unless protected).[1]
pKa (Est.) COOH: ~4.2
Stability Hygroscopic solid.[1] Store desiccated at -20°C.

Critical Handling Note: The hydrochloride salt form renders the amine non-nucleophilic initially. To participate in coupling, it must be neutralized with a tertiary base (e.g., DIPEA, TEA).[1] However, neutralization also makes the amine reactive toward its own activated acid.

Strategic Decision Matrix

Before starting, determine which end of the linker is reacting first. You cannot react both ends simultaneously in a controlled manner.

CouplingStrategy Start Goal: Couple 3-(2-Aminoethoxy)benzoic acid Decision Which functional group must react first? Start->Decision PathA Reacting the AMINE (Linker acts as Nucleophile) Decision->PathA I need to attach to an Acid PathB Reacting the ACID (Linker acts as Electrophile) Decision->PathB I need to attach to an Amine ReqA Requirement: Protect Carboxylic Acid (e.g., Methyl Ester, t-Bu Ester) PathA->ReqA ReqB Requirement: Protect Amine (e.g., Boc, Fmoc, Cbz) PathB->ReqB ActionA Protocol A: Neutralize HCl -> Couple -> Saponify ReqA->ActionA ActionB Protocol B: Boc-Protection -> Activate Acid -> Couple ReqB->ActionB

Figure 1: Decision matrix for selecting the correct protection strategy to prevent self-polymerization.

Protocol A: Using the Linker as an Amine (Nucleophile)

Use this when attaching the linker to a carboxylic acid on your target molecule.

The Challenge: You cannot simply mix the linker with your target acid and a coupling agent. The linker's own acid will compete, leading to mixtures. The Solution: Use the Methyl Ester derivative (or synthesize it in situ).

Materials
  • Linker: 3-(2-Aminoethoxy)benzoic acid HCl

  • Solvent: Anhydrous Methanol (MeOH) and DMF[1]

  • Reagents: Thionyl Chloride (

    
    ), DIPEA, HATU[1]
    
  • Target: Carboxylic Acid Partner (

    
    )
    
Step-by-Step Workflow
  • In-Situ Protection (Esterification):

    • Dissolve linker (1.0 equiv) in anhydrous MeOH (0.5 M).

    • Cool to 0°C. Add

      
       (2.0 equiv) dropwise.[1]
      
    • Reflux for 2 hours.[1]

    • Concentrate in vacuo to obtain Methyl 3-(2-aminoethoxy)benzoate HCl .[1]

    • Note: This intermediate prevents the benzoic acid from reacting.

  • Coupling Reaction:

    • Dissolve Target Acid (

      
      , 1.0 equiv) in DMF.[1]
      
    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins to activate.

    • Add the Methyl Ester Linker (from Step 1, 1.1 equiv).[1]

    • Add additional DIPEA (2.0 equiv) to neutralize the linker's HCl salt.

    • Crucial Check: Ensure pH is >8 (wet pH paper).[1]

    • Stir at RT for 2–4 hours. Monitor by LCMS for product mass.[1][2]

  • Deprotection (Saponification):

    • Once coupled, treat the crude mixture with LiOH (3.0 equiv) in THF/Water (3:1).[1]

    • Stir until the methyl ester hydrolyzes (usually 1–2 hours), revealing the free carboxylic acid for the next step.

Protocol B: Using the Linker as an Acid (Electrophile)

Use this when attaching the linker to an amine on your target molecule.

The Challenge: Activating the benzoic acid while the amine is free (even if protonated) risks intermolecular attack once base is added. The Solution: Boc-Protection prior to activation.

Materials
  • Linker: 3-(2-Aminoethoxy)benzoic acid HCl

  • Reagents:

    
     (Di-tert-butyl dicarbonate), NaOH, Dioxane, EDC, NHS (or HATU).[1]
    
Step-by-Step Workflow
  • Boc Protection (Schotten-Baumann Conditions):

    • Dissolve linker (1.0 equiv) in Water/Dioxane (1:1).[1]

    • Add NaOH (2.5 equiv) to reach pH ~10.[1]

    • Add

      
       (1.2 equiv).[1] Stir at RT overnight.
      
    • Acidify with dilute HCl to pH 2-3 and extract with Ethyl Acetate.[1]

    • Result:3-(2-(Boc-amino)ethoxy)benzoic acid .[1] The amine is now inert.

  • Activation & Coupling:

    • Dissolve the Boc-protected linker (1.0 equiv) in DMF.[1]

    • Activation: Add HATU (1.05 equiv) and DIPEA (2.0 equiv).[1] Stir 5 mins.

    • Addition: Add your Target Amine (

      
      , 1.0 equiv).
      
    • Stir at RT for 1–3 hours.

  • Global Deprotection:

    • Isolate the coupled product.

    • Treat with TFA/DCM (1:[1]1) or 4M HCl in Dioxane to remove the Boc group.

Critical Control Points (Troubleshooting)

The "Gelation" Failure Mode

If your reaction mixture turns into a thick gel or precipitates an insoluble solid immediately after adding the coupling agent, self-polymerization has occurred .

  • Cause: You attempted to couple the linker without protecting one end, or you used insufficient base to keep the amine protonated while trying to activate the acid (impossible balance).

  • Fix: Adopt Protocol A or B. Do not attempt "direct" coupling.[1]

Solubility Issues

The HCl salt is very polar.

  • Issue: Linker does not dissolve in DCM.[1]

  • Fix: Use DMF or NMP .[1] If using Protocol A (Esterification), the methyl ester HCl salt is more soluble in organics than the free acid.

Stoichiometry of Base
  • Remember: The linker brings 1 equivalent of HCl.

  • If your protocol calls for 2.0 eq of DIPEA for a standard amino acid, you must add 3.0 eq total (1.0 eq just to neutralize the HCl).

  • Rule of Thumb: Always check the "apparent pH" of the reaction mixture on moist pH paper. It must be basic (pH 8-9) for the amine to react.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Foundational review on coupling reagents and mechanisms.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Discusses side reactions and racemization (less relevant here, but good context).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Link

    • The authoritative text on heterobifunctional linkers and polymeriz
  • PubChem Compound Summary. 3-(2-aminoethoxy)benzoic acid hydrochloride.[1] Link[1]

    • Source for structural and physical property data.[6]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-Aminoethoxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Aminoethoxy)benzoic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a flexible aminoethoxy linker attached to a benzoic acid moiety, makes it a versatile intermediate for introducing hydrophilic and reactive functionalities. The successful and efficient scale-up of its synthesis is critical for ensuring a reliable supply chain for drug development and manufacturing.

This document provides a comprehensive guide for the scale-up synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride, focusing on a robust and scalable two-step process. The protocol emphasizes safety, process control, and product purity, drawing upon established chemical principles and best practices in process chemistry.

Synthetic Strategy Overview

The selected synthetic route for the scale-up production of 3-(2-Aminoethoxy)benzoic acid hydrochloride involves a two-step sequence starting from readily available 3-hydroxybenzonitrile. This strategy offers several advantages for large-scale manufacturing, including the use of cost-effective starting materials, straightforward reaction conditions, and high overall yields.

The overall transformation can be visualized as follows:

Synthesis_Overview Start 3-Hydroxybenzonitrile Intermediate 3-(2-Aminoethoxy)benzonitrile Start->Intermediate Step 1: Alkylation Product 3-(2-Aminoethoxy)benzoic acid hydrochloride Intermediate->Product Step 2: Hydrolysis & Salt Formation

Caption: High-level overview of the two-step synthetic sequence.

Step 1: Alkylation of 3-Hydroxybenzonitrile. The synthesis commences with the Williamson ether synthesis, where the phenolic hydroxyl group of 3-hydroxybenzonitrile is alkylated with a protected aminoethyl halide. This reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion.

Step 2: Hydrolysis and Hydrochloride Salt Formation. The second step involves the hydrolysis of the nitrile group in the intermediate to a carboxylic acid. This transformation is generally achieved under acidic or basic conditions. Subsequent treatment with hydrochloric acid not only facilitates the hydrolysis but also forms the desired hydrochloride salt of the amino group, which often improves the compound's stability and handling properties.

Detailed Synthesis Protocol

Part 1: Synthesis of 3-(2-Aminoethoxy)benzonitrile

This initial step focuses on the etherification of 3-hydroxybenzonitrile. For the purpose of this protocol, we will utilize 2-(Boc-amino)ethyl bromide as the alkylating agent to protect the amine functionality during the reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Hydroxybenzonitrile873-62-1119.121.0
2-(Boc-amino)ethyl bromide39098-87-4224.081.1
Potassium Carbonate (K₂CO₃)584-08-7138.211.5
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Experimental Procedure
  • Reaction Setup: Charge a suitably sized, clean, and dry reactor with N,N-dimethylformamide (DMF). The reactor should be equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Reagent Addition: Under a nitrogen atmosphere, add 3-hydroxybenzonitrile (1.0 eq.) and potassium carbonate (1.5 eq.) to the DMF. Stir the mixture at room temperature for 30 minutes to ensure a uniform suspension.

  • Alkylation: Slowly add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq.) in DMF to the reaction mixture. An exotherm may be observed; maintain the reaction temperature below 40 °C.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger vessel containing water. This will precipitate the crude product.

  • Isolation and Purification: Filter the solid precipitate and wash it thoroughly with water to remove any inorganic salts and residual DMF. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(2-(Boc-amino)ethoxy)benzonitrile.[1]

Part 2: Hydrolysis and Salt Formation to Yield 3-(2-Aminoethoxy)benzoic acid hydrochloride

This final step involves the simultaneous hydrolysis of the nitrile and deprotection of the Boc-group, followed by the formation of the hydrochloride salt.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-(2-(Boc-amino)ethoxy)benzonitrileN/A276.321.0 eq.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46Excess
Water (H₂O)7732-18-518.02Solvent
Experimental Procedure
  • Reaction Setup: Charge a reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe with a mixture of 3-(2-(Boc-amino)ethoxy)benzonitrile and an excess of concentrated hydrochloric acid and water.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The progress of the hydrolysis can be monitored by observing the cessation of gas evolution (isobutylene from Boc deprotection) and by HPLC analysis.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture slowly to room temperature, and then further cool in an ice bath to 0-5 °C to induce crystallization of the product.

  • Filtration and Washing: Filter the crystalline product and wash the filter cake with a small amount of cold water, followed by a wash with a suitable organic solvent like acetone or isopropanol to remove any remaining impurities.[2][3]

  • Drying: Dry the purified 3-(2-Aminoethoxy)benzoic acid hydrochloride under vacuum at a temperature not exceeding 60 °C until a constant weight is achieved.

Detailed_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Salt Formation S1_Start Charge Reactor with DMF, 3-Hydroxybenzonitrile, K₂CO₃ S1_Add Add 2-(Boc-amino)ethyl bromide S1_Start->S1_Add S1_React Heat to 60-70 °C, 12-16h S1_Add->S1_React S1_Workup Quench with Water S1_React->S1_Workup S1_Isolate Filter and Recrystallize S1_Workup->S1_Isolate S1_Product 3-(2-(Boc-amino)ethoxy)benzonitrile S1_Isolate->S1_Product S2_Start Charge Reactor with Intermediate, Conc. HCl, Water S1_Product->S2_Start Transfer to Step 2 S2_React Reflux at 100-110 °C, 8-12h S2_Start->S2_React S2_Crystallize Cool to 0-5 °C S2_React->S2_Crystallize S2_Isolate Filter and Wash S2_Crystallize->S2_Isolate S2_Dry Vacuum Dry at <60 °C S2_Isolate->S2_Dry S2_Product 3-(2-Aminoethoxy)benzoic acid hydrochloride S2_Dry->S2_Product

Caption: Detailed workflow for the two-step synthesis.

Process Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment. Key considerations for this synthesis include:

  • Handling of Reagents:

    • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are readily accessible.

    • Potassium Carbonate: While less hazardous, it can cause irritation upon contact. Avoid generating dust.

  • Reaction Exotherms: The alkylation step may be exothermic. The addition of the alkylating agent should be controlled to manage the temperature of the reaction. A proper cooling system for the reactor is essential.

  • Pressure Build-up: The hydrolysis and deprotection step generates isobutylene gas. The reactor must be properly vented to prevent pressure build-up.

Analytical Methods for Quality Control

To ensure the quality and purity of the final product, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

  • Karl Fischer Titration: To determine the water content of the final product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Alkylation Reaction Insufficient base, low reaction temperature, or inactive alkylating agent.Ensure anhydrous conditions. Verify the activity of the base and the purity of the alkylating agent. Consider increasing the reaction temperature or time.
Low Yield in Hydrolysis Incomplete reaction or product loss during work-up.Extend the reaction time or increase the concentration of the acid. Optimize the crystallization conditions (e.g., slower cooling rate) to maximize product recovery.
Product Purity Issues Presence of starting materials, by-products, or residual solvents.Optimize the purification step (recrystallization). Ensure thorough washing of the final product. Confirm solvent removal during the drying process.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of 3-(2-Aminoethoxy)benzoic acid hydrochloride. By adhering to the detailed protocol, implementing stringent safety measures, and utilizing appropriate analytical controls, researchers and drug development professionals can consistently produce high-purity material for their downstream applications. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and meeting the quality standards required for pharmaceutical development.

References

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available at: [Link]

  • Kargar, H., et al. (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 2), o399. Available at: [Link]

  • Zhou, J.-C., & Zhang, C.-M. (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 11), o2939. Available at: [Link]

  • Jones, T. C., & Tomkinson, N. C. O. N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses, 2008, 85, 235-245. Available at: [Link]

  • Satpute, M. S., et al. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 2019, 12(3), 1077-1084. Available at: [Link]

  • Li, X., et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 2010, 15(6), 4260-4268. Available at: [Link]

  • ResearchGate. Scaled‐up experiments for synthesizing 3 a. Reaction conditions... Available at: [Link]

  • Wang, Y., et al. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 2017, 7(59), 37345-37352. Available at: [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 2021, 6(5), 134-138. Available at: [Link]

  • Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • PrepChem.com. Preparation of benzonitrile. Available at: [Link]

  • Organic Syntheses. Benzoylcholine Iodide and Chloride. Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 32, p.11 (1952). Available at: [Link]

  • Bartleby. Purifying A Compound Of Benzoic Acid. Available at: [Link]

  • Chemistry 102 - Experiment 3. Recrystallizations and Extractions of Organic Compounds. Available at: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 2022, 99, 305-325. Available at: [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available at: [Link]

  • PubChem. 3-(2-aminoethoxy)benzoic acid hydrochloride. Available at: [Link]

  • European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Available at: [Link]

  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

  • Organic Syntheses. 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 2002, 79, 196. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 3-(2-Aminoethoxy)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-3AEBA-001 Subject: Overcoming Solubility Barriers of 3-(2-Aminoethoxy)benzoic acid HCl for Synthetic Applications Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Analysis

Welcome to the technical support center. You are likely encountering difficulties dissolving 3-(2-Aminoethoxy)benzoic acid hydrochloride (3-AEBA-HCl) in standard organic solvents (DCM, THF, Toluene) required for downstream reactions like amide coupling or esterification.

The Chemistry of the Problem

The insolubility stems from two competing forces acting on the molecule:

  • The Ionic Lattice (HCl Salt): As supplied, the molecule is a hydrochloride salt. The ionic interaction between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ) creates a high lattice energy, rendering it insoluble in non-polar organic solvents.
  • The Zwitterion Trap (The "Free Base" Fallacy): A common mistake is to "neutralize" the salt with 1 equivalent of base. This generates the zwitterion (carboxylate anion

    
     and ammonium cation 
    
    
    
    ). Zwitterions have extremely high melting points and are often less soluble in organic solvents than the original HCl salt.

The Solution: To achieve solubility in organic media, you must disrupt these ionic interactions by either masking the polar groups (Silylation) or exchanging the counter-ions for lipophilic alternatives (Lipophilic Bases).

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your intended reaction type.

Reaction TypeRecommended Solvent SystemAdditive / BaseMechanism of Solubilization
Amide Coupling (Standard) DMF or NMPDIPEA (3-4 equiv)Lipophilic Ion Exchange: DIPEA forms a lipophilic salt with the carboxylic acid, soluble in polar aprotic solvents.
Amide Coupling (Sensitive) DCM or THFBSA (Bis(trimethylsilyl)acetamide)Transient Protection: Silylates both amine and acid, creating a neutral, organic-soluble species.
Acylation (Acid Chlorides) Water / DCM (Biphasic)NaOH /

Schotten-Baumann: Keeps the amino acid in the aqueous phase as a sodium salt; reaction occurs at the interface.
Esterification ROH (Methanol/Ethanol)Thionyl Chloride /

Solvolysis: The alcohol acts as both solvent and reactant; high solubility of the HCl salt in alcohols.
Purification / Recrystallization Water / Alcohol mixturespH adjustment to pIIsoelectric Precipitation: Adjusting pH to the isoelectric point to crash out the zwitterion.

Troubleshooting Guides (Q&A)

Scenario A: "I need to run an amide coupling in DCM, but the starting material is a brick."

Q: Can I just add Triethylamine (TEA) to DCM to dissolve it? A: Likely not. TEA might neutralize the HCl, but it will often precipitate the zwitterion (gummy white solid). TEA salts are not lipophilic enough to drag the zwitterion into DCM effectively.

The Fix: The "Silylation" Protocol For strict DCM solubility, use N,O-Bis(trimethylsilyl)acetamide (BSA) .[1]

  • Suspend 3-AEBA-HCl in DCM.

  • Add 2.5 - 3.0 equivalents of BSA.

  • Stir at room temperature (or mild reflux) for 30-60 mins.

  • Result: The suspension will turn into a clear solution. The BSA silylates the amine and the carboxylic acid, making the molecule behave like a neutral organic ester. You can now add your acyl chloride or activated ester directly. The silyl groups fall off during the aqueous workup [1, 2].

Scenario B: "I am using EDC/NHS coupling in DMF, but yields are low."

Q: Is the HCl salt interfering with the carbodiimide? A: Yes. The chloride counter-ion can compete, and the acidic proton consumes the carbodiimide. Furthermore, zwitterionic clusters react slowly.

The Fix: The "Lipophilic Shift"

  • Dissolve 3-AEBA-HCl in DMF (or NMP).

  • Add DIPEA (Diisopropylethylamine) . You need at least 3 equivalents :

    • 1 eq to neutralize the HCl.

    • 1 eq to deprotonate the carboxylic acid (forming the soluble DIPEA-carboxylate salt).

    • 1 eq to keep the amine as the free base (

      
      ) for nucleophilic attack.
      
  • Note: Avoid TEA if possible; DIPEA is more lipophilic and prevents aggregation of the peptide/amino acid chains [3].

Scenario C: "I want to make the methyl ester. Can I just reflux in methanol?"

Q: Do I need to free-base it first? A: NO. Do not free-base.

  • Suspend 3-AEBA-HCl in dry Methanol.

  • Add Thionyl Chloride (

    
    ) dropwise at 0°C (or use dry HCl gas).
    
  • Reflux.

  • Why: The HCl salt is already soluble in methanol. Adding base will precipitate the zwitterion and stop the reaction. The acid catalyst (

    
    ) drives the Fisher esterification.
    

Detailed Experimental Protocols

Protocol 1: The "Silylation" Method (For DCM/THF Reactions)

Best for: Reacting with acid chlorides, anhydrides, or isocyanates in non-polar solvents.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Charge: Add 3-(2-Aminoethoxy)benzoic acid HCl (1.0 mmol, 1.0 eq) and anhydrous DCM (5 mL).

  • Solubilization: Add BSA (3.0 mmol, 3.0 eq) via syringe.

    • Observation: The white suspension will gradually clear over 15-45 minutes. If not, heat to mild reflux (40°C) for 20 mins.

  • Reaction: Once clear, cool to 0°C and add your electrophile (e.g., Benzoyl Chloride, 1.1 eq).

  • Workup: Quench with water. The TMS groups hydrolyze immediately, regenerating the amide product and the free carboxylic acid (or its salt, depending on pH).

Protocol 2: Schotten-Baumann Conditions (Biphasic)

Best for: Robust acylations where water tolerance is acceptable.

  • Aqueous Phase: Dissolve 3-AEBA-HCl (1.0 mmol) in 1N NaOH (3.0 mmol, 3.0 eq). Ensure pH > 10.

    • Note: The solution should be clear (Sodium salt form).

  • Organic Phase: Dissolve your acid chloride (1.2 eq) in DCM or Diethyl Ether.

  • Reaction: Add the organic phase to the aqueous phase. Vigorously stir (high RPM is critical for phase transfer).

  • Monitoring: Monitor pH. As HCl is generated, pH will drop. Add drops of 1N NaOH to maintain pH > 9.

  • Isolation: Acidify the aqueous layer to pH 3-4 to precipitate the product [4].

Decision Logic Visualization

The following diagram illustrates the decision process for solubilizing 3-AEBA-HCl based on your specific application.

SolubilizationStrategy Start Start: 3-(2-Aminoethoxy)benzoic acid HCl (Insoluble Solid) Decision What is your intended reaction? Start->Decision AmideOrganic Amide Coupling (Organic Phase) Decision->AmideOrganic Sensitive / Anhydrous AmideBiphasic Acylation (Robust Substrates) Decision->AmideBiphasic Acid Chlorides Esterification Esterification (Methyl/Ethyl Ester) Decision->Esterification Making Esters Soln_BSA STRATEGY: Silylation Solvent: DCM or THF Reagent: BSA (3 eq) Result: Transient Soluble Silyl-Ester AmideOrganic->Soln_BSA Strictly Non-Polar (DCM) Soln_DIPEA STRATEGY: Lipophilic Salt Solvent: DMF or NMP Reagent: DIPEA (3-4 eq) Result: Soluble Ammonium/Carboxylate Pair AmideOrganic->Soln_DIPEA Polar Aprotic (DMF) Soln_Schotten STRATEGY: Schotten-Baumann Solvent: Water / DCM (Biphasic) Reagent: NaOH (aq) Result: Soluble Sodium Salt (Aq) AmideBiphasic->Soln_Schotten Soln_Fisher STRATEGY: Fisher Esterification Solvent: MeOH or EtOH Reagent: SOCl2 or H2SO4 Result: Soluble HCl Salt Esterification->Soln_Fisher

Figure 1: Decision tree for solubilizing 3-(2-Aminoethoxy)benzoic acid HCl based on reaction requirements.

References

  • BenchChem. (2025).[2] The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide. Link

  • RHHZ. (2024). Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction: Conditions and Mechanism. Link

Sources

Technical Support Center: Resolving Purification Issues with 3-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(2-Aminoethoxy)benzoic acid hydrochloride. This document provides troubleshooting advice and in-depth answers to frequently asked questions encountered during the purification of this compound. As a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, its purification requires careful control of experimental conditions, particularly pH. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of 3-(2-Aminoethoxy)benzoic acid hydrochloride has a persistent yellow or brown discoloration. What causes this and how can I obtain a pure white solid?

A1: The Cause and the Solution

Discoloration in the final product typically arises from two sources:

  • Chromophoric Impurities: These are often aromatic by-products or degradation products formed during synthesis or storage. They are present in small amounts but have strong light absorption properties.

  • Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.

The most effective method to remove these colored impurities is by treating the recrystallization solution with activated charcoal.[1][2] Charcoal has a high surface area and adsorbs large, flat, aromatic molecules, which are characteristic of many colored impurities, while leaving your desired, smaller product molecule in solution.

Protocol: Recrystallization with Activated Charcoal Treatment

  • Dissolution: In an Erlenmeyer flask, dissolve the impure 3-(2-Aminoethoxy)benzoic acid hydrochloride in the minimum amount of a suitable boiling solvent (e.g., deionized water or an ethanol/water mixture). It is crucial to use the minimum volume to ensure the solution is saturated, which is essential for good recovery.[3]

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute or two. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the warm solution. A small spatula tip is usually sufficient.

  • Reheating: Gently swirl the flask and bring it back to a boil for 5-10 minutes. This allows the charcoal to adsorb the impurities.

  • Hot Filtration: This is a critical step to remove the charcoal. Use a pre-heated funnel (either a stemless glass funnel with fluted filter paper or a heated Büchner funnel) for gravity filtration. Filtering the solution while it is hot prevents the desired compound from crystallizing prematurely on the filter paper, which would lead to significant yield loss.[4]

  • Crystallization: Collect the hot, colorless filtrate in a clean, pre-warmed flask. Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Ice Bath & Isolation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20-30 minutes to maximize precipitation.[5] Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Q2: I'm struggling with low recovery after recrystallization. What are the most common reasons for yield loss?

A2: Maximizing Your Yield

Low yield is a frequent issue in recrystallization. The primary causes are:

  • Using too much solvent: If an excessive volume of solvent is used for dissolution, the solution will not be saturated upon cooling, and a significant portion of your product will remain in the mother liquor. The key is to add the hot solvent portion-wise until the solid just dissolves.[3]

  • Premature crystallization: As mentioned in A1, if the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities being removed. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product dissolved in the solvent.

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2]

Troubleshooting Flowchart for Low Yield

start Low Yield Observed q1 Was the minimum amount of hot solvent used? start->q1 s1 Re-run, adding hot solvent in small portions until solid just dissolves. q1->s1 No q2 Did crystals form on the filter paper during hot filtration? q1->q2 Yes s1->q2 s2 Pre-heat funnel and flask. Add a small amount of extra hot solvent before filtering. q2->s2 Yes q3 Was the filtrate cooled in an ice bath? q2->q3 No s2->q3 s3 Cool at room temp first, then use an ice bath for at least 30 minutes. q3->s3 No q4 Was the mother liquor checked for product? q3->q4 Yes s3->q4 s4 Concentrate mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. q4->s4 No end Yield Optimized q4->end Yes s4->end

Caption: Troubleshooting decisions for low recrystallization yield.

Q3: My compound is "oiling out" and forming a liquid layer instead of crystallizing. How can I induce solid crystal formation?

A3: From Oil to Crystal

"Oiling out" occurs when a solid melts in the hot solvent and comes out of solution as a liquid rather than a crystal upon cooling. This happens when the solution becomes supersaturated at a temperature above the compound's melting point (which may be depressed by impurities).

Here are several field-proven techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[5]

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for other molecules to crystallize upon.[5]

  • Reduce Solution Temperature: Ensure the solution is thoroughly cooled in an ice bath. If that is insufficient, a dry ice/acetone bath can be used, though this may cause very rapid precipitation that traps impurities.

  • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Your compound may be too soluble. Try re-heating the solution and adding a small amount of a "poor" solvent (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify it and allow it to cool slowly again. For 3-(2-Aminoethoxy)benzoic acid hydrochloride, a good system to try would be isopropanol (good solvent) and water (poor solvent, but depends on pH).

Q4: How do I properly assess the purity of my final product?

A4: A Multi-Faceted Approach to Purity Analysis

No single technique can definitively confirm purity. A combination of methods is required for a comprehensive assessment.

Method Principle Typical Conditions Interpretation of Results
Melting Point Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, causing melting to occur over a broader range and at a lower temperature.[2]Calibrated melting point apparatus. Sample must be completely dry.A narrow melting range (e.g., 1-2 °C) that matches the literature value indicates high purity.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6]Stationary Phase: Silica gel plate. Mobile Phase: A mixture like Dichloromethane:Methanol (e.g., 9:1) with a few drops of acetic acid can be a good starting point.A single, well-defined spot indicates high purity. Multiple spots suggest the presence of impurities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a packed column and a liquid mobile phase, with detection by UV absorbance.[7]Column: Reversed-phase C18. Mobile Phase: Isocratic or gradient elution with an acidic aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent like acetonitrile.[8] Detection: UV at ~235 nm.[8]A single, sharp, symmetrical peak indicates high purity. Purity is often reported as a percentage of the total peak area.
Advanced Purification Strategy: Leveraging Amphoteric Properties

The key to purifying 3-(2-Aminoethoxy)benzoic acid hydrochloride is to exploit its amphoteric nature. The molecule possesses a carboxylic acid (pKa ~4-5) and an amino group (pKa ~9-10). Its solubility is therefore highly dependent on pH. This allows for a powerful purification workflow that combines acid-base extraction with recrystallization.

Workflow: pH-Mediated Purification

G cluster_0 Step 1: Removal of Basic/Neutral Impurities cluster_1 Step 2: Removal of Acidic Impurities cluster_2 Step 3: Isolation and Final Recrystallization A 1. Dissolve Crude Product in Water B 2. Adjust to pH 11-12 with 2M NaOH A->B C 3. Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Separate Layers C->D E 5. Take Aqueous Layer. Adjust to pH 2-3 with 2M HCl D->E Aqueous Layer (Product as Anion) Imp1 Basic/Neutral Impurities in Organic Layer (Discard) D->Imp1 F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Separate Layers F->G H 8. Take Aqueous Layer. Adjust to Isoelectric Point (pI ~pH 7) G->H Aqueous Layer (Product as Cation) Imp2 Acidic Impurities in Organic Layer (Discard) G->Imp2 I 9. Precipitate Forms (Zwitterion) H->I J 10. Isolate by Filtration I->J K 11. Recrystallize from Ethanol/Water as HCl Salt J->K Final Pure Product K->Final

Caption: A pH-driven workflow for purifying amphoteric molecules.

Explanation of the Workflow:

  • Removal of Basic/Neutral Impurities: At a high pH (11-12), the carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH₂). The molecule becomes a highly water-soluble anion. Basic and neutral organic impurities, which are uncharged, can be extracted into an organic solvent like ethyl acetate and discarded.[9]

  • Removal of Acidic Impurities: The aqueous layer containing your product is then acidified to a low pH (2-3). Now, the amine is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH). The molecule is a water-soluble cation. Acidic impurities are protonated and become less polar, allowing them to be extracted into an organic solvent and discarded.

  • Isolation and Recrystallization: The purified product is now in the aqueous layer. The pH is carefully adjusted to the isoelectric point (pI), the pH at which the net charge is zero (the zwitterion form, -COO⁻ and -NH₃⁺). At the pI, the molecule's solubility in water is at its minimum, causing it to precipitate. This solid can be collected, re-dissolved in an appropriate solvent system (like ethanol/water), treated with HCl to form the hydrochloride salt, and recrystallized to yield the final, pure product.

This systematic approach, grounded in the fundamental principles of acid-base chemistry, is exceptionally effective for purifying complex molecules like 3-(2-Aminoethoxy)benzoic acid hydrochloride.

References
  • Chemistry 102 - Experiment 3. (2009). Recrystallizations and Extractions of Organic Compounds.
  • Ghosh, A. et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Experiment (3) Recrystallization. (n.d.). University of Technology, Iraq.
  • PubChem. (n.d.). 3-(2-aminoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information.
  • Recrystallization of Benzoic Acid. (n.d.). Whitman College.
  • EvitaChem. (n.d.). 2-(3-Aminopropoxy)benzoic acid hydrochloride.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
  • Fluorochem. (n.d.). 3-(1-Aminoethyl)benzoic acid hydrochloride.
  • Lab Report Recrystallization. (2016). Florida A&M University.
  • Satpute, M. S. et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • PubChem. (n.d.). Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1). National Center for Biotechnology Information.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SIELC Technologies. (n.d.). Benzoic Acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby.
  • Japanese Pharmacopoeia. (n.d.). Benzoic Acid.
  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (n.d.). Open Access Pub.
  • PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).

Sources

Technical Support Center: Synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride typically proceeds via a multi-step route, which, while effective, can introduce various impurities if not carefully controlled. A common and logical synthetic pathway starts from 3-hydroxybenzoic acid. Understanding this pathway is the first step in impurity mitigation.

A Proposed Synthetic Workflow

The following diagram outlines a common synthetic approach, which will serve as the basis for our discussion on impurity control.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification (Williamson Ether Synthesis) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Hydrochloride Salt Formation A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B  Methanol,  H₂SO₄ (cat.) C Methyl 3-(2-aminoethoxy)benzoate B->C  1. Base (e.g., K₂CO₃)  2. 2-Chloroethylamine HCl D 3-(2-Aminoethoxy)benzoic acid C->D  Base (e.g., NaOH),  then Acid (e.g., HCl) E 3-(2-Aminoethoxy)benzoic acid hydrochloride (Final Product) D->E  HCl in suitable solvent  (e.g., Isopropanol) G A Identify Potential Impurities B Develop Analytical Method (HPLC) A->B C Monitor Reaction Progress (TLC/HPLC) B->C D Optimize Reaction Conditions C->D  Incomplete reaction or  by-product formation E Purify Crude Product C->E D->C F Characterize Final Product Purity E->F

Technical Support Center: Solvent Selection for 3-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Aminoethoxy)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of dissolving this unique molecule. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. We will explore the structural nuances of this compound, troubleshoot common solubility issues, and provide validated starting points for your work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-Aminoethoxy)benzoic acid hydrochloride that influence its solubility?

This molecule possesses three key functional groups that dictate its behavior in different solvents:

  • Aromatic Carboxylic Acid: A weakly acidic group.

  • Primary Aliphatic Amine: A weakly basic group.

  • Hydrochloride Salt: The amine is protonated, forming an ammonium chloride salt.

The presence of both an acidic (carboxylic acid) and a basic (amine) group makes this an amphoteric compound. In its hydrochloride salt form, the molecule carries a positive charge on the ammonium group, making it resemble an ionic salt. This structure strongly suggests that polar protic solvents, particularly water, will be the most effective starting point for dissolution.

Q2: Why is my compound not dissolving in water at neutral pH?

While the hydrochloride salt form promotes aqueous solubility, the molecule can exist in different ionic states depending on the pH.[1][2] At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. The carboxylic acid group becomes deprotonated (negative charge) and the amine group is protonated (positive charge), forming a zwitterion .[3] Zwitterions often exhibit minimal aqueous solubility at their isoelectric point due to strong intermolecular electrostatic interactions, which can lead to precipitation or aggregation.[3][4] It is likely that the pH of your deionized water is close to the pI of the free base form of the molecule.

Q3: How can I use pH to my advantage to dissolve the compound?

Adjusting the pH away from the isoelectric point is the most powerful technique for dissolving ionizable compounds.[1][5]

  • Acidic Conditions (Low pH): By adding a small amount of acid (e.g., HCl), you ensure the amine group remains fully protonated and positively charged, while the carboxylic acid group remains in its neutral, protonated form. This net positive charge enhances interaction with polar solvents like water.

  • Basic Conditions (High pH): By adding a base (e.g., NaOH), you deprotonate the carboxylic acid group, creating a negatively charged carboxylate. The amine group becomes neutral. This net negative charge also promotes solubility in water.

Q4: What are some good organic solvent alternatives if aqueous systems are not suitable for my experiment?

If your downstream application is incompatible with water, the next best choices are polar protic and polar aprotic solvents.

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent choices.[6] Their hydroxyl groups can hydrogen bond with the charged and polar functional groups of your compound, and they can effectively solvate the chloride counter-ion.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can also be effective, although sometimes less so than protic solvents for salt forms. They possess large dipole moments capable of solvating charged species.

  • "Green" Solvents: For applications requiring more environmentally friendly options, novel bio-based dipolar aprotic solvents like Cyrene™ could be investigated as alternatives to traditional solvents like DMF.[7][8]

Non-polar solvents such as toluene, hexane, and chloroform are generally poor choices for dissolving charged hydrochloride salts and are not recommended.[9]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Compound is insoluble or forms a suspension in pure water. The pH of the solution is likely near the compound's isoelectric point (pI), leading to the formation of a poorly soluble zwitterion.[3]Adjust the pH. Add 0.1 M HCl dropwise to lower the pH to ~2-3 or add 0.1 M NaOH dropwise to raise the pH to ~9-10. Observe for dissolution. See Protocol 2 .
Compound "oils out" or forms a precipitate after initial dissolution. A co-solvent was added that reduced the overall polarity of the solvent system, causing the salt to crash out of solution. Alternatively, the temperature of the solution decreased, reducing solubility.Re-dissolve by adding more of the primary polar solvent. If using a co-solvent system, ensure the proportion of the polar solvent is high enough. Gentle warming can also be effective, but check for compound stability at elevated temperatures.
Compound dissolves in an organic solvent but is needed for an aqueous reaction. The reaction requires an aqueous buffer, but the compound was dissolved in a water-immiscible organic solvent.Perform a solvent exchange. If the compound is stable, the organic solvent can be removed under reduced pressure (roto-evaporation), and the resulting solid can be re-dissolved in the desired aqueous buffer. Alternatively, consider using a water-miscible co-solvent like ethanol or DMSO.
Compound precipitates when a buffer is added. The pH of the final buffered solution is near the compound's isoelectric point, or a component of the buffer (e.g., phosphate) is forming an insoluble salt with the compound.Check the final pH of the solution and adjust if necessary. If salt formation is suspected, try a different buffering agent (e.g., switch from phosphate to TRIS or HEPES).

Solvent Selection Workflow

The following diagram outlines a logical workflow for identifying a suitable solvent system for your compound.

Solvent_Selection_Workflow start Goal: Dissolve Compound aqueous_check Is an aqueous system acceptable for the experiment? start->aqueous_check try_water Start with Deionized Water aqueous_check->try_water Yes organic_path Select Organic Solvent System aqueous_check->organic_path No dissolved_water Soluble? try_water->dissolved_water adjust_ph Adjust pH (Acidic: pH 2-3 or Basic: pH 9-10) See Protocol 2 dissolved_water->adjust_ph No success Success! dissolved_water->success Yes dissolved_ph Soluble? adjust_ph->dissolved_ph cosolvent Try Aqueous Co-Solvent (e.g., Water/Ethanol) See Protocol 3 dissolved_ph->cosolvent No dissolved_ph->success Yes cosolvent->success Soluble fail Re-evaluate System Consider alternative solvents (e.g., NADES, Ionic Liquids) cosolvent->fail Insoluble polar_protic Try Polar Protic (Methanol, Ethanol) organic_path->polar_protic dissolved_pp Soluble? polar_protic->dissolved_pp polar_aprotic Try Polar Aprotic (DMSO, DMF) dissolved_pp->polar_aprotic No dissolved_pp->success Yes polar_aprotic->success Soluble polar_aprotic->fail Insoluble

Caption: Decision workflow for selecting a suitable solvent system.

Experimental Protocols

Protocol 1: General Solubility Screening

This protocol provides a systematic approach to test the solubility of your compound in a variety of solvents.

Materials:

  • 3-(2-Aminoethoxy)benzoic acid hydrochloride

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Selection of test solvents (See table below)

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of the compound into a clean, dry vial. Record the exact mass.

  • Add the selected solvent (e.g., water) in 100 µL increments.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved particulates.

  • Continue adding solvent until the solid is completely dissolved or a maximum volume (e.g., 1 mL) is reached.

  • Record the volume of solvent required to dissolve the compound.

  • Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat for each solvent to be tested.

Protocol 2: pH-Adjusted Aqueous Dissolution

This protocol details how to dissolve the compound by modifying the pH of an aqueous solution.

Materials:

  • 3-(2-Aminoethoxy)benzoic acid hydrochloride

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

Procedure:

  • Add the desired mass of the compound to a beaker containing a magnetic stir bar.

  • Add a volume of deionized water to create a slurry (e.g., to a target concentration of 10 mg/mL). Begin stirring.

  • For Acidic Dissolution: Slowly add 0.1 M HCl drop-by-drop to the stirring suspension.

  • Monitor the solution for clarity and periodically check the pH. Continue adding acid until the compound is fully dissolved. A target pH of 2-3 is a good starting point.

  • For Basic Dissolution: Alternatively, slowly add 0.1 M NaOH drop-by-drop to the stirring suspension.

  • Monitor for clarity and pH. Continue adding base until dissolution is complete. A target pH of 9-10 is a good starting point.

  • Record the final pH and total volume to determine the final concentration.

Protocol 3: Co-Solvent System Dissolution

This protocol is for using a mixture of solvents, such as an ethanol/water system.

Materials:

  • 3-(2-Aminoethoxy)benzoic acid hydrochloride

  • Primary solvent (e.g., Deionized Water)

  • Co-solvent (e.g., Ethanol, 200 proof)

  • Vortex mixer or stir plate

Procedure:

  • Place the desired mass of the compound into a vial or flask.

  • Attempt to dissolve the compound in a minimal amount of the primary solvent (e.g., water) first, as described in Protocol 1.

  • If the compound does not fully dissolve, begin adding the co-solvent (e.g., ethanol) drop-by-drop to the suspension while vortexing or stirring.

  • Observe for dissolution. The increased organic character of the solvent mixture may improve solubility.[10][11]

  • Continue adding the co-solvent until the compound dissolves. Note the final ratio of the two solvents (e.g., 9:1 water:ethanol). Be cautious not to add so much co-solvent that the polarity drops to a point where the compound precipitates.

References

  • Sherwood, J., Clark, J. H., et al. (2014). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • ResearchGate. (2020). How to desalt zwitterions?.
  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • MDPI. (2014). Structures and Synthesis of Zwitterionic Polymers.
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • PubChemLite. (n.d.). 3-(2-aminoethoxy)benzoic acid hydrochloride (C9H11NO3).
  • PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Synthetic Routes for (2,5-Dichloropentyl)ammonium chloride.
  • Fisher Scientific. (n.d.). Amination.
  • Unknown Source. (n.d.). Exp.
  • PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid.
  • CBG. (2026). 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet.
  • Unknown Source. (n.d.). PH and Solvent Effect on Drug Solubility.
  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • Unknown Source. (2018).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Sunway Pharm Ltd. (n.d.). (S)-3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride.
  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • ResearchGate. (2021). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid.
  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • ResearchGate. (2021). Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents from 288.15 to 328.15 K | Request PDF.

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Validation & Comparative

HPLC method development for 3-(2-Aminoethoxy)benzoic acid hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-(2-Aminoethoxy)benzoic acid hydrochloride presents a classic "zwitterionic trap" in chromatography. With a hydrophobic benzene ring, an acidic carboxyl group (


), and a basic primary amine (

), this molecule shifts ionization states dramatically across the pH scale. Standard C18 methods often fail due to pore dewetting or ionic exclusion, while standard silica methods suffer from severe peak tailing.

The Solution: This guide compares three distinct separation strategies. While HILIC offers adequate retention for the polar salt form, and Ion-Pair Reversed-Phase (IP-RP) provides resolution at the cost of column life, Mixed-Mode Chromatography (RP/Cation-Exchange) emerges as the superior methodology. It offers tunable selectivity, MS-compatibility, and robust peak shapes without the need for toxic ion-pairing reagents.

Analyte Profiling & Physicochemical Constraints

Before selecting a column, we must map the molecule's behavior. The "Hydrophilic-Lipophilic Balance" (HLB) dictates the separation mode.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

Salt form requires buffering to stabilize.
Acidic

(COOH)
4.2Anionic at pH > 4.2. Neutral at pH < 4.2.
Basic

(

)
9.5Cationic at pH < 9.5. Neutral at pH > 9.5.
Isoelectric Point (pI) ~6.8Zwitterionic (Net charge 0) near neutral pH.
LogP (Octanol/Water) ~1.3 (Neutral)Moderately hydrophobic, but the salt form is highly polar.
Decision Matrix: Selecting the Mode

The following decision tree illustrates the logic used to bypass standard C18 limitations for this specific analyte.

MethodSelection Start Analyte: 3-(2-Aminoethoxy)benzoic acid CheckPolarity Is retention on C18 > 2.0 min? Start->CheckPolarity StandardRP Method A: Standard C18 (Likely Fails: Tailing/Void Elution) CheckPolarity->StandardRP Yes (Rare) CheckIonization Can we suppress ionization? CheckPolarity->CheckIonization No (Too Polar) IonPair Method B: Ion-Pair RP (Effective but messy) CheckIonization->IonPair Use Ion-Pair Reagent MixedMode Method C: Mixed-Mode (RP + SCX) (Recommended: Tunable) CheckIonization->MixedMode Exploit Charge HILIC Method D: HILIC (Good for high polarity) CheckIonization->HILIC High Organic Mobile Phase

Figure 1: Method Selection Decision Tree. Note the divergence from standard C18 due to the analyte's zwitterionic nature.

Comparative Strategy: The Three Pillars

We evaluated three distinct protocols to determine the most robust method for QC and R&D environments.

Method A: Reversed-Phase with Ion-Pairing (IP-RP)
  • Mechanism: Uses a hydrophobic cation (e.g., Hexanesulfonate) to "pair" with the protonated amine, forming a neutral complex that retains on C18.

  • Pros: Excellent peak shape; uses standard C18 columns.

  • Cons: Slow equilibration (1-2 hours); incompatible with LC-MS (non-volatile salts); permanently alters column chemistry.

Method B: HILIC (Hydrophilic Interaction LC)[1][2][3][4]
  • Mechanism: Partitions the analyte into a water-enriched layer on a polar stationary phase (Silica or Amide).

  • Pros: High sensitivity (high organic mobile phase helps desolvation in MS).

  • Cons: Sample diluent is critical (must be high organic); less robust for hydrophobic impurities.

Method C: Mixed-Mode (RP + Cation Exchange) (RECOMMENDED)
  • Mechanism: The stationary phase contains alkyl chains (C18) and embedded acidic groups (SCX). The benzene ring interacts via hydrophobicity, while the amine interacts via ionic attraction.

  • Pros: Orthogonal selectivity; uses simple buffers (Formate/Acetate); 100% MS-compatible; tunable by pH.

  • Cons: Requires careful pH control.

Experimental Protocol: The "Gold Standard" (Mixed-Mode)

This protocol utilizes a Mixed-Mode column (e.g., SIELC Primesep 100 or Agilent Poroshell HPH-C18 modified for high pH, though true Mixed-Mode is preferred).

Chromatographic Conditions[2][5][6][7][8][9][10]
ParameterSpecificationRationale
Column Mixed-Mode RP/SCX (e.g., Primesep 100), 150 x 4.6 mm, 5 µmDual interaction ensures retention of the polar amine and the hydrophobic ring.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains amine protonation (

) for cation exchange; suppresses carboxylic acid (

).
Mobile Phase B Acetonitrile (ACN)Controls hydrophobic retention.
Gradient 10% B to 60% B over 15 minGradient elution prevents late elution of hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 35°CImproves mass transfer and peak sharpness.
Detection UV @ 230 nmMax absorbance for the benzoic acid moiety.
Injection Vol 5 µLPrevent overload.
Step-by-Step Workflow
  • Preparation of Standard: Dissolve 10 mg of 3-(2-Aminoethoxy)benzoic acid HCl in 10 mL of Mobile Phase A (Water/Formic Acid). Do not use pure ACN, as the salt may precipitate.

  • Column Equilibration: Flush column with 10% B for 20 minutes. Mixed-mode columns require longer equilibration than C18 to stabilize the ionic double layer.

  • System Suitability Injection: Inject the standard 6 times.

    • Target: RSD of Area < 2.0%.[1]

    • Target: Tailing Factor (

      
      ) < 1.3.
      
  • Gradient Execution: Run the gradient. The analyte typically elutes mid-gradient. The acidic surface of the column repels the carboxylic acid (if ionized) but attracts the amine, while the C18 chain holds the ring.

Data Analysis & Performance Comparison

The following table summarizes simulated performance data based on the physicochemical properties of the analyte on different stationary phases.

MetricMethod A: C18 + Ion PairMethod B: HILIC (Amide)Method C: Mixed-Mode (RP/SCX)
Retention Time (

)
4.5 (Good)3.2 (Moderate)5.8 (Excellent)
Tailing Factor (

)
1.1 (Excellent)1.4 (Acceptable)1.05 (Superior)
MS Compatibility NO (Non-volatile)YES YES
Equilibration Time > 60 mins30 mins15-20 mins
Robustness Low (Temp sensitive)Medium (Diluent sensitive)High
Mechanism of Interaction (Mixed-Mode)

Understanding why Method C works best is crucial for troubleshooting.

Mechanism cluster_mobile Mobile Phase Controls Column Stationary Phase Alkyl Chain (C18) Acidic Ligand (-) Analyte Analyte (pH 2.7) Benzene Ring Amine (NH3+) Analyte:Ring->Column:C18 Hydrophobic Interaction Analyte:Amine->Column:SCX Ionic Attraction ACN ACN % controls Hydrophobic retention Buffer Buffer pH/Conc controls Ionic retention

Figure 2: Dual-Mode Interaction Mechanism. The analyte is retained by both hydrophobic forces (Red) and ionic attraction (Green).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Wrong diluent solvent strength.Dissolve sample in Mobile Phase A (Water). Avoid 100% ACN injection.
Drifting Retention pH instability.Ensure buffer capacity. For Mixed-Mode, pH controls the ionization of surface ligands. Use 20mM Ammonium Formate if 0.1% Formic Acid is too weak.
Broad Peaks Secondary interactions.Increase buffer concentration (ionic strength) to 50mM to shield residual silanols.

References

  • PubChem. (n.d.).[2] 3-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506077.[2] National Institutes of Health. Retrieved from [Link][2]

  • SIELC Technologies. (n.d.).[3] Mixed-Mode Chromatography: Separation of Zwitterions. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of bonded phase columns for hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Chromatography Today. (2011). Evolution of Mixed-Mode Chromatography. Retrieved from [Link][3]

Sources

A Comparative Guide to Linker Technologies: 3-(2-Aminoethoxy)benzoic Acid Hydrochloride vs. Polyethylene Glycol (PEG) Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a chemical linker is a critical determinant of a conjugate's ultimate success. The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics (PK), and efficacy of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][] While Polyethylene Glycol (PEG) linkers have long been the industry standard for their favorable physicochemical properties, emerging alternatives are challenging this paradigm.[3][] This guide provides an in-depth, objective comparison of 3-(2-Aminoethoxy)benzoic acid hydrochloride, a representative of a class of aromatic, non-PEG hydrophilic linkers, with the well-established family of PEG linkers.

The Critical Role of the Linker in Advanced Therapeutics

An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet susceptible to cleavage or degradation at the target site to unleash the therapeutic agent.[1][] The linker's chemical nature also dictates the overall hydrophilicity of the bioconjugate, which is crucial for preventing aggregation, reducing non-specific uptake, and improving manufacturing feasibility.[][6]

Introducing the Contenders: A Tale of Two Chemistries

Polyethylene Glycol (PEG) Linkers: The Gold Standard

PEG linkers are polymers of repeating ethylene oxide units, renowned for their high water solubility, biocompatibility, and ability to create a "stealth" effect by forming a hydration shell around the conjugate.[][7] This stealth property can reduce immunogenicity and proteolytic degradation, thereby extending the circulation half-life of the therapeutic.[3] The length and architecture of PEG linkers (linear or branched) can be precisely tuned to optimize the pharmacokinetic profile of a bioconjugate.[][8]

3-(2-Aminoethoxy)benzoic Acid Hydrochloride: A Novel Aromatic Linker

3-(2-Aminoethoxy)benzoic acid hydrochloride represents a class of linkers that introduce hydrophilicity through a combination of an ether linkage and a carboxylic acid on an aromatic scaffold. While not as extensively characterized in the public domain as PEG linkers, benzoic acid derivatives are increasingly explored as building blocks in medicinal chemistry for their unique structural and electronic properties.[9][10] The incorporation of an aromatic ring can impart a degree of rigidity to the linker, which may influence the spatial orientation of the conjugated payload and its interaction with its target.

Head-to-Head Comparison: Physicochemical and Performance Attributes

PropertyPEG Linkers3-(2-Aminoethoxy)benzoic Acid-Based LinkersRationale and Implications
Hydrophilicity High and tunable with chain lengthModerate to HighPEG's polyether backbone provides excellent water solubility, crucial for hydrophobic payloads.[] The benzoic acid derivative's ether and carboxyl groups also enhance water solubility, potentially offering an alternative to mitigate aggregation.[]
Flexibility vs. Rigidity Highly flexibleSemi-rigidThe flexible nature of PEG can be advantageous for some applications, but the semi-rigid structure of the aromatic linker may offer better control over the spatial presentation of the payload, potentially impacting target binding.
Biocompatibility Generally good, but concerns about anti-PEG antibodies existExpected to be good, but requires specific evaluationWhile PEG is FDA-approved and widely used, the potential for immunogenicity is a known consideration.[11] The biocompatibility of the benzoic acid linker would need to be empirically determined.
Pharmacokinetics (PK) Can significantly extend half-life by increasing hydrodynamic radiusPK profile is likely to be different from PEG and would need to be determined experimentally.The extended circulation time afforded by PEGylation is a major advantage.[3] The PK of an ADC with the benzoic acid linker would depend on its overall size, charge, and metabolic stability.
Payload Release Can be designed as cleavable or non-cleavableCan be incorporated into cleavable or non-cleavable designsBoth linker types can be adapted to various release mechanisms (e.g., enzymatic, pH-sensitive).[12][]
Synthesis & Purity Monodisperse (discrete) PEGs offer high purity and batch-to-batch consistency.Can be synthesized with high purity.The well-established chemistry of discrete PEG linkers is a significant advantage in manufacturing.[6] The synthesis of the benzoic acid linker is also straightforward.

Experimental Design for a Definitive Comparison

To provide a conclusive, data-driven comparison between these two linker technologies, a series of head-to-head experiments are essential. The following section outlines the key experimental workflows.

Experimental Workflow: ADC Synthesis, Characterization, and Stability Analysis

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_stability Stability Assessment mAb Monoclonal Antibody Conjugation Conjugation Reaction (e.g., Lysine or Cysteine) mAb->Conjugation Linker_Payload Activated Linker-Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Purified ADC Purification->ADC Characterize & Assess Stability DAR DAR Analysis (HIC, LC-MS) ADC->DAR Aggregation Aggregation Analysis (SEC) ADC->Aggregation Purity Purity Assessment (SDS-PAGE) ADC->Purity Plasma_Incubation Incubation in Plasma ADC->Plasma_Incubation Lysosomal_Incubation Incubation with Lysosomal Fractions ADC->Lysosomal_Incubation LCMS_Analysis LC-MS Analysis of Payload Release Plasma_Incubation->LCMS_Analysis Lysosomal_Incubation->LCMS_Analysis

Caption: A general workflow for the synthesis, characterization, and stability assessment of ADCs.

Protocol 1: Synthesis and Purification of ADCs

Objective: To synthesize and purify ADCs with a consistent drug-to-antibody ratio (DAR) using both a PEG-based linker and a 3-(2-Aminoethoxy)benzoic acid-based linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Activated linker-payload constructs (e.g., with a maleimide group for cysteine conjugation or an NHS ester for lysine conjugation).

  • Reducing agent (for cysteine conjugation, e.g., TCEP).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC).

Procedure (Cysteine Conjugation Example):

  • Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.[14]

  • Purification of Reduced Antibody: Remove excess reducing agent using a desalting column.

  • Conjugation: React the reduced antibody with a slight molar excess of the activated linker-payload (either PEG-based or benzoic acid-based) at 4°C for 1-4 hours.

  • Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification of ADC: Purify the ADC from unconjugated linker-payload and other impurities using SEC or HIC.[]

Protocol 2: Characterization of ADCs

Objective: To determine the DAR, aggregation levels, and purity of the synthesized ADCs.

Methods:

  • Drug-to-Antibody Ratio (DAR) Analysis:

    • HIC-HPLC: A widely used method to separate ADC species with different DARs based on their hydrophobicity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a more precise determination of the DAR and can identify different drug-loaded species.

  • Aggregation Analysis:

    • SEC-HPLC (Size Exclusion Chromatography): To quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.

  • Purity Assessment:

    • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under reducing and non-reducing conditions to assess the integrity of the antibody and confirm conjugation.

Protocol 3: In Vitro Stability Assessment

Objective: To compare the stability of the ADCs in plasma and their payload release profile in a simulated lysosomal environment.

Procedure:

  • Plasma Stability:

    • Incubate the ADCs in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[8][16]

    • At each time point, analyze the samples by LC-MS to quantify the amount of intact ADC and any prematurely released payload.

  • Lysosomal Stability and Payload Release:

    • Incubate the ADCs with isolated lysosomal fractions or in a buffer that mimics the lysosomal environment (e.g., acidic pH with specific enzymes like Cathepsin B).[16]

    • Analyze the samples over time using LC-MS to measure the rate of payload release.

Anticipated Outcomes and Interpretations

By executing these experiments, we can generate quantitative data to directly compare the two linker technologies.

  • Hydrophilicity and Aggregation: The SEC and HIC profiles will reveal the impact of each linker on the ADC's hydrophobicity and propensity to aggregate. It is anticipated that the PEG linker will be highly effective at mitigating aggregation, and the performance of the 3-(2-Aminoethoxy)benzoic acid linker will be a key finding.

  • Stability: The plasma stability assay is crucial for predicting in vivo performance. A linker that leads to premature payload release would likely result in off-target toxicity.[][18]

  • Efficacy: The lysosomal release study will provide insights into the efficiency of payload delivery at the target site. An efficient release is necessary for the ADC's cytotoxic activity.[16]

Conclusion: A Strategic Choice Based on Data

The choice between a well-established PEG linker and an emerging alternative like a 3-(2-Aminoethoxy)benzoic acid-based linker is not trivial. While PEG linkers offer a proven track record of improving the physicochemical and pharmacokinetic properties of bioconjugates, the potential for immunogenicity and the desire for novel chemical space drive the exploration of new linker technologies.[3][19]

A 3-(2-Aminoethoxy)benzoic acid-based linker presents an intriguing option, potentially offering a balance of hydrophilicity and structural rigidity that could be advantageous for specific applications. However, without direct comparative experimental data, its performance relative to PEG linkers remains speculative. The experimental framework outlined in this guide provides a clear path for researchers to generate the necessary data to make an informed, strategic decision based on the specific requirements of their therapeutic program.

References

  • Springer Nature Experiments. (n.d.). Small-Molecule-Protein Conjugation Procedures. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Protocols for Lysine Conjugation. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Retrieved from [Link]

  • PMC. (2025, December 5). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Retrieved from [Link]

  • PMC. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and instabilities of ADCs. Retrieved from [Link]

  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • PMC. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 3. Linker Design and Impact on ADC Properties. Retrieved from [Link]

  • PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • MDPI. (2022, February 11). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Retrieved from [Link]

  • ScienceDirect. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

  • MDPI. (2024, November 15). Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-(2-Amino-2-carboxyethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ScienceDirect. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

  • PMC. (n.d.). (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Retrieved from [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]

  • PMC. (2025, August 15). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. Retrieved from [Link]

  • MDPI. (2022, January 11). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of three benzoic acid derivatives in Escherichia coli. Retrieved from [Link]

Sources

Technical Comparison: 3-(2-Aminoethoxy)benzoic Acid (HCl vs. Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative analysis of 3-(2-Aminoethoxy)benzoic acid in its Hydrochloride (HCl) salt form versus its Free Base (Zwitterionic) form.

This analysis is structured for researchers requiring precise physicochemical data to optimize synthesis workflows, particularly in PROTAC® linker design and medicinal chemistry scaffold construction.

Executive Summary: Selection Heuristic
FeatureHCl Salt Form Free Base (Zwitterion)
Primary Use Case Synthesis / Coupling. Preferred for amide bond formation due to superior solubility in polar organic solvents (DMF, DMSO).[1]Storage / Reference. Preferred for long-term stability or as a standard in analytical chromatography.[1]
Solubility Profile High in Water, MeOH, DMSO. Moderate in DMF.Poor in most organic solvents (DCM, THF). Poor in Water (near pI).[2]
Handling Hygroscopic; requires desiccated storage.Generally non-hygroscopic; stable crystalline solid.
Reaction Requirement Mandatory: Requires organic base (e.g., DIPEA) to liberate nucleophilic amine.Conditional: Often requires base or heat to overcome lattice energy and solubilize.
Molecular Architecture & Physicochemical Divergence

To understand the handling differences, one must recognize that the "Free Base" of this molecule is not a simple amine oil, but a Zwitterion .

  • Molecule: 3-(2-Aminoethoxy)benzoic acid[1][3]

  • Core Structure: A benzoic acid ring substituted at the meta position with an ethoxy-amine chain.[1]

  • pKa Values (Est.):

    • Carboxylic Acid (

      
      ): ~4.0 – 4.2[1]
      
    • Primary Amine (

      
      ): ~9.0 – 9.5[1]
      
The Zwitterionic "Free Base"

In its neutral form, the acidic proton transfers to the basic amine. The molecule exists as an inner salt (


 and 

).[1]
  • Consequence: Strong electrostatic interactions between molecules create a rigid crystal lattice. This results in a high melting point and poor solubility in non-polar solvents (DCM, Et2O) and even protic solvents like Ethanol, unless the pH is adjusted.

The Hydrochloride Salt

The addition of HCl protonates the species fully. The structure becomes


 and 

.[1]
  • Consequence: The disruption of the zwitterionic lattice by the chloride counterion significantly lowers the lattice energy, enhancing solubility in polar solvents (MeOH, DMSO, DMF) which is critical for smooth synthetic reactions.

Detailed Performance Comparison
A. Solubility & Solvent Compatibility
SolventHCl Salt Free Base (Zwitterion) Operational Note
Water High (>50 mg/mL) Low (pH dependent)The Free Base precipitates at its isoelectric point (pI ~6.5).[1]
DMSO / DMF High Moderate to LowHCl form is preferred for solid-phase synthesis or solution-phase coupling.[1]
DCM / Chloroform LowVery Low Neither form dissolves well in DCM. For DCM reactions, use the HCl salt + 3-4 eq. DIPEA to generate the lipophilic neutral species in situ.
Methanol / Ethanol HighLowHCl salt dissolves readily; Free Base often requires heating or acid/base additives.
B. Reactivity in Amide Coupling (EDC/NHS or HATU)
  • HCl Salt: The amine is protonated (

    
    ) and non-nucleophilic .[1]
    
    • Protocol: You must add a tertiary base (DIPEA, NMM, or TEA) to the reaction mixture. The base deprotonates the ammonium, generating the free amine in situ which then attacks the activated ester.

    • Risk:[1][4] Failure to add base results in 0% conversion.

  • Free Base (Zwitterion): The amine is protonated by its own carboxylic acid (

    
    ).
    
    • Protocol: While technically "neutral," it is often insoluble. Adding a base (DIPEA) is still recommended not just to ensure nucleophilicity, but to solubilize the zwitterion by converting it to the soluble carboxylate anion / free amine species.

Visualizing the Equilibrium

The following diagram illustrates the structural transformation between the forms and the reagents required to access the reactive nucleophile.

G HCl HCl Salt Form (COOH / NH3+ Cl-) Soluble in DMSO/MeOH Zwitterion Free Base / Zwitterion (COO- / NH3+) Insoluble Lattice HCl->Zwitterion pH Adjustment to pI (~6.5) Reactive Reactive Nucleophile (COO- / NH2) Ready for Coupling HCl->Reactive + 2.0 eq. Base (DIPEA) (- HCl) Zwitterion->Reactive + 1.0 eq. Base (Solubilization)

Figure 1: Chemical equilibrium showing the pathway to the reactive nucleophile species required for synthesis.

Experimental Protocols
Protocol A: Amide Coupling using the HCl Salt (Recommended)

Use this workflow for attaching the linker to a scaffold.

  • Dissolution: Dissolve 1.0 eq of 3-(2-Aminoethoxy)benzoic acid HCl in anhydrous DMF (Concentration ~0.1 M).

  • Activation: In a separate vessel, activate the carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir for 5-10 minutes.

  • Addition: Add the 3-(2-Aminoethoxy)benzoic acid HCl solution to the activated acid mixture.

  • Base Adjustment (Critical): Immediately add an additional 2.0 - 3.0 eq of DIPEA.

    • Why? The first equivalent neutralizes the HCl counterion. The second equivalent ensures the amine is deprotonated and nucleophilic.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

Protocol B: Isolation of the Free Base (Zwitterion)

Use this if you need to recover the material from an acidic aqueous stream.

  • Starting Material: Aqueous solution containing the compound (e.g., crude reaction mixture after acid deprotection).

  • pH Adjustment: Slowly add 1M NaOH or Saturated NaHCO3 while monitoring pH.

  • Precipitation: As the pH approaches the isoelectric point (pH 6.0 – 7.0 ), the zwitterion will precipitate as a white/off-white solid.

  • Collection: Filter the solid. Wash with a small amount of cold water and cold ethanol.

  • Drying: Dry under high vacuum. Note: This form is stable but difficult to re-dissolve without acid or base.

References & Data Sources
  • PubChem Compound Summary. 3-(2-Aminoethyl)benzoic acid and derivatives.[1][5] National Library of Medicine. Available at: [Link] (Accessed 2024).

  • LookChem. CAS 404032-35-5 (Boc-protected precursor) and derivatives. Available at: [Link].

  • Perlovich, G. L., et al. "Solubility and hydration of zwitterionic drugs." Journal of Pharmaceutical Sciences, 2003. (General reference for amino acid zwitterion solubility mechanics).

Sources

Structural Validation of 3-(2-Aminoethoxy)benzoic acid hydrochloride: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate development, the structural fidelity of bifunctional linkers is critical. 3-(2-Aminoethoxy)benzoic acid hydrochloride represents a classic "crystallographic challenge" due to its amphoteric nature—containing both a basic primary amine and an acidic carboxyl group.

While solution-phase NMR confirms connectivity, it fails to definitively characterize the solid-state protonation manifold (Salt vs. Zwitterion). This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting its efficacy against NMR and FT-IR. We provide a self-validating workflow to confirm the hydrochloride salt stoichiometry (


) versus potential zwitterionic polymorphs.

The Structural Challenge: Salt vs. Zwitterion

The target molecule, 3-(2-Aminoethoxy)benzoic acid, possesses two ionization sites. When crystallized with HCl, three solid-state outcomes are theoretically possible:

  • True Hydrochloride Salt: Carboxylic acid is protonated (

    
    ); Amine is protonated (
    
    
    
    ); Chloride is the counterion (
    
    
    ). (Target)
  • Zwitterionic Co-crystal: Carboxylate is deprotonated (

    
    ); Amine is protonated (
    
    
    
    ); HCl is incorporated as a solvate or lost.
  • Polymorphic Solvates: Inclusion of solvent molecules that alter the hydrogen bonding network.

Why this matters: The bioavailability and stability of the final API depend on the precise lattice energy and solubility profile, which are dictated by these proton locations.

Comparative Methodology

Method A: Single Crystal X-ray Diffraction (Gold Standard)

SC-XRD is the only technique capable of absolute structural determination in 3D space, providing direct visualization of the hydrogen bonding network and counterion placement.

Experimental Protocol (Self-Validating)
  • Crystallization: Dissolve 20 mg of the hydrochloride salt in a Methanol/Ethanol gradient (1:1). Allow slow evaporation at 4°C to minimize thermal disorder.

  • Mounting: Select a prism-like crystal (

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • Data Collection:

    • Source: Cu K

      
       (
      
      
      
      Å) or Mo K
      
      
      (for higher resolution).
    • Temperature: 100 K (Cryostream is mandatory to reduce thermal ellipsoids of H-atoms).

    • Strategy: Collect full sphere of reciprocal space (

      
       for Cu).
      
  • Refinement: Solve using Intrinsic Phasing (SHELXT). Refine against

    
     (SHELXL).
    
    • Validation Check: Locate Difference Fourier Map peaks (

      
      -peaks) around the Oxygen (COOH) and Nitrogen (NH3) to confirm H-atom positions.
      
Representative Data Output (Target Structure)
ParameterValue (Typical)Interpretation
Space Group

(Monoclinic)
Common for achiral organic salts.
C-O Bond Lengths C=O: ~1.21 Å C-OH: ~1.32 ÅDistinct lengths confirm protonated acid (

).
N...Cl Distance 3.10 - 3.25 ÅIndicates strong ionic H-bond (

).
Stoichiometry 1:1 (Cation:Anion)Confirms pure Hydrochloride salt.
Method B: Solution NMR ( H, C)

NMR is indispensable for purity and connectivity but ambiguous for solid-state protonation.

  • Protocol: Dissolve 10 mg in DMSO-

    
    .
    
  • Limitation: In solution, the acidic proton on the carboxylic acid undergoes rapid exchange. The chemical shift of the -COOH proton (typically 11-13 ppm) is broad and concentration-dependent. It cannot distinguish if the solid form was a zwitterion or a salt, as the lattice breaks down upon dissolution.

Method C: FT-IR Spectroscopy

Useful for fingerprinting but lacks 3D resolution.

  • Protocol: ATR (Attenuated Total Reflectance) on solid powder.

  • Diagnostic Bands:

    • Target (Salt): C=O stretch at ~1680-1720 cm

      
       (Protonated Acid).
      
    • Alternative (Zwitterion): Asymmetric

      
       stretch at ~1550-1610 cm
      
      
      
      .
  • Limitation: Broad bands from the

    
     group often obscure the carbonyl region, leading to false negatives.
    

Decision Matrix: Choosing the Right Tool

FeatureSC-XRD (Recommended)Solution NMR FT-IR
3D Structure AbsoluteInferred (NOE)None
Protonation State Direct Observation (H-map)Ambiguous (Exchange)Indirect (Bond Order)
Counterion Location Precise (

mapping)
Indirect (Stoichiometry)None
Sample State Solid (Single Crystal)Liquid (Solution)Solid (Powder)
Turnaround 24-48 Hours1 Hour15 Minutes

Visualizing the Workflow

The following diagram illustrates the logical pathway for validating the hydrochloride salt structure, emphasizing the "Go/No-Go" decision points derived from crystallographic data.

ValidationWorkflow Start Synthesized 3-(2-Aminoethoxy)benzoic acid HCl Cryst Recrystallization (MeOH/EtOH, 4°C) Start->Cryst Check Crystal Quality Check (Polarized Light Microscopy) Cryst->Check XRD SC-XRD Data Collection (100 K, Cu K-alpha) Check->XRD Sharp Extinction ResultFail REJECT: Poor Crystal/Amorphous Check->ResultFail No Birefringence Solve Structure Solution (SHELXT/SHELXL) XRD->Solve AcidCheck C-O Bond Lengths? Diff > 0.1 Å? Solve->AcidCheck AmineCheck N atom geometry? Tetrahedral (NH3+)? AcidCheck->AmineCheck Yes (C=O vs C-OH) ResultZwit DETECTED: Zwitterionic Form (COO- / NH3+) AcidCheck->ResultZwit No (Equal C-O lengths) ResultSalt VALIDATED: HCl Salt Form (COOH / NH3+) AmineCheck->ResultSalt Yes (3 H found) AmineCheck->ResultZwit No (2 H found)

Figure 1: Decision logic for distinguishing salt vs. zwitterion species via crystallographic refinement.

Detailed Analysis of Interactions

To assist in the refinement process, the following interaction map details the expected hydrogen bonding network if the target hydrochloride salt is successfully formed.

InteractionMap Amine Amine Group (-NH3+) Chloride Chloride Ion (Cl-) Amine->Chloride Charge Assisted H-Bond (Strong: 2.2 Å) Chloride->Amine Electrostatic Balance Carboxyl Carboxylic Acid (-COOH) Neighbor Neighboring Molecule (Carbonyl Oxygen) Carboxyl->Neighbor Classic Dimer or Chain Motif

Figure 2: Expected supramolecular synthons in the hydrochloride salt lattice.

Conclusion

For 3-(2-Aminoethoxy)benzoic acid hydrochloride , SC-XRD is not merely an analytical option; it is the validation requirement .

While NMR confirms you have synthesized the correct molecule, only X-ray crystallography confirms you have isolated the correct form. The distinction between a zwitterion and a hydrochloride salt dictates the material's solubility, hygroscopicity, and regulatory classification.

Recommendation: Proceed with SC-XRD at 100 K. Look specifically for the C-O bond length asymmetry (approx 1.21 Å vs 1.32 Å) to definitively prove the existence of the protonated carboxylic acid, thereby validating the HCl salt structure.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    • Citation Context: Reference for standard bond lengths and valid
  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

    • Citation Context: The standard algorithm used for solving the structure in the described protocol.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts and Co-crystals. Wiley-VCH. Link

    • Citation Context: Authoritative source on the distinction between salts, zwitterions, and co-crystals in drug development.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Citation Context: Discussion on how protonation states affect crystal packing and polymorph stability.

elemental analysis results for 3-(2-Aminoethoxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Salt Stoichiometry Validation for 3-(2-Aminoethoxy)benzoic acid Hydrochloride

Part 1: Executive Summary & Core Directive

Objective: This guide provides a technical comparison of analytical methodologies used to validate the elemental composition of 3-(2-Aminoethoxy)benzoic acid hydrochloride (MW: 217.65 g/mol ).

The Challenge: In drug development, this compound serves as a critical linker (e.g., for PROTACs or peptidomimetics). However, its amphoteric nature (carboxylic acid + primary amine) leads to ambiguity in salt formation. Researchers often struggle to distinguish between the Mono-Hydrochloride Salt , the Free Base (Zwitterion) , and Hygroscopic Hydrates using standard HPLC or NMR alone.

The Solution: This guide compares Automated Combustion Analysis (CHN) against Potentiometric Titration and High-Resolution Mass Spectrometry (HRMS) . We demonstrate that while HRMS identifies the molecule, only a combined CHN/Titration protocol provides the "Self-Validating" data necessary to confirm the salt stoichiometry required for GMP compliance.

Part 2: Technical Analysis & Experimental Logic

Theoretical Framework: The Stoichiometry Problem

To validate the product, we must first establish the theoretical baseline. The target molecule is the mono-hydrochloride salt of 3-(2-aminoethoxy)benzoic acid.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 217.65 g/mol

  • Structure: A benzoic acid core substituted at the meta (3-) position with an ethoxy-amine linker.

Comparative Baseline (Theoretical Values): The table below highlights the subtle shifts in elemental weight percentages (% w/w) that distinguish the desired salt from common "failure modes" (Free Base or Hemihydrate).

ElementTarget: HCl Salt (Theory)Alternative 1: Free Base (Theory)Alternative 2: HCl Salt + 0.5 H₂O
Carbon (C) 49.66% 59.66%47.70%
Hydrogen (H) 5.56% 6.12%5.79%
Nitrogen (N) 6.44% 7.73%6.18%
Chloride (Cl) 16.29% 0.00%15.64%
Oxygen (O) 22.05% 26.49%24.69%

Expert Insight: Note the massive swing in Carbon content (~10%) between the Salt and Free Base. This makes Carbon analysis the primary indicator of salt formation, while Chloride analysis validates the stoichiometry (1:1 vs 1:2).

Methodological Comparison: Performance Benchmarking

We evaluated three analytical workflows to determine which offers the highest fidelity for this specific compound.

Method A: Automated CHN Combustion (The Standard)

  • Principle: High-temperature combustion (

    
    ) in an oxygen-rich environment.
    
  • Pros: Rapid, requires minimal sample (<2 mg). High precision for C, H, N.

  • Cons:Blind to Chloride. It cannot directly measure the counter-ion. It assumes the remainder is Cl/O, which is a dangerous assumption if inorganic impurities (sulfated ash) are present.

Method B: Potentiometric Titration (The Specific Alternative)

  • Principle: Titration with

    
     using a silver electrode to precipitate AgCl.[1]
    
  • Pros: Absolute specificity for Chloride (

    
    ).
    
  • Cons: Requires larger sample mass (>50 mg); does not validate the organic backbone.

Method C: HRMS (The False Friend)

  • Principle: Electrospray Ionization (ESI).

  • Pros: Confirms molecular formula (

    
    ).[2]
    
  • Cons:Fails Salt Validation. ESI strips the HCl counter-ion during ionization. You will see the same mass peak (m/z ~182.08) for both the salt and the free base.

Part 3: Experimental Protocols & Results

Protocol 1: The "Self-Validating" Combined Workflow

To achieve data integrity consistent with ICH Q3D guidelines, we recommend a dual-method approach.

Step 1: Sample Preparation

  • Dry 100 mg of 3-(2-Aminoethoxy)benzoic acid HCl in a vacuum oven at 40°C for 4 hours to remove surface moisture. Crucial: This compound is hygroscopic due to the amine/acid motif.

  • Store in a desiccator over

    
    .
    

Step 2: Automated CHN Analysis

  • Weigh 2.00 mg (±0.005 mg) into a tin capsule.

  • Run duplicate cycles on a combustion analyzer (e.g., Elementar vario EL cube).

  • Acceptance Criteria:

    
     absolute deviation from theoretical.
    

Step 3: Chloride Determination (Titration)

  • Dissolve 50 mg of sample in 30 mL deionized water.

  • Add 1 mL

    
     (acidify to prevent carbonate interference).
    
  • Titrate with

    
     using an autotitrator.
    
  • Determine endpoint via the inflection point of the potential curve.

Experimental Data: "Good" vs. "Bad" Batches

The following table simulates real-world data comparing a high-purity batch against a common process failure (incomplete salting).

AnalyteTheoretical Batch A (Pass) Batch B (Fail - Low Cl) Interpretation
% Carbon 49.66%49.58% (

)
52.10% (

)
Batch B is enriched in Free Base.
% Hydrogen 5.56%5.61% (

)
5.85% (

)
High H often indicates water or free base.
% Nitrogen 6.44%6.41% (

)
6.80% (

)
-
% Chloride 16.29%16.15% (

)
11.50% (

)
Critical Failure. Batch B is likely a mixture of Salt and Free Base.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the decision logic required to validate the salt form, preventing downstream synthesis failures.

SaltValidation Start Crude Product (3-(2-Aminoethoxy)benzoic acid HCl) Drying Vacuum Drying (40°C, 4h) Start->Drying Split Split Sample Drying->Split MethodA Method A: CHN Combustion Split->MethodA MethodB Method B: Potentiometric Titration (AgNO3) Split->MethodB ResultA Data: %C, %H, %N MethodA->ResultA ResultB Data: %Cl (Counter-ion) MethodB->ResultB Analysis Data Reconciliation Compare vs. Theoretical C9H12ClNO3 ResultA->Analysis ResultB->Analysis Decision Is %Cl within ±0.5% AND %C within ±0.4%? Analysis->Decision Pass PASS: Valid Mono-HCl Salt Decision->Pass Yes Fail_LowCl FAIL: Mixture (Free Base present) Decision->Fail_LowCl Low Cl% Fail_LowC FAIL: Inorganic Impurity / Wet Decision->Fail_LowC Low C%

Caption: Analytical workflow for validating 3-(2-Aminoethoxy)benzoic acid hydrochloride. Note the parallel processing of Combustion (Organic) and Titration (Inorganic) to ensure stoichiometric accuracy.

Part 5: Discussion & Troubleshooting

Why HRMS is insufficient: Many researchers rely solely on LC-MS for characterization. For 3-(2-Aminoethoxy)benzoic acid, the positive mode ESI spectrum will show a peak at


 (

). This peak appears identical whether the starting material was the Free Base (

) or the HCl Salt (

). Only Elemental Analysis (specifically the %Cl and %C ratio) can definitively prove the material is the salt form.

Handling Hygroscopicity: The amino-acid ether motif is prone to hydrogen bonding with atmospheric water. If your %C is consistently low (e.g., 48.5% instead of 49.66%) but the C/N ratio is correct, the sample is likely wet.

  • Correction: Calculate the "Anhydrous Basis" values or perform Karl Fischer titration to quantify water, then mathematically correct the EA results.

Conclusion: For 3-(2-Aminoethoxy)benzoic acid hydrochloride, a single analytical method is a point of failure. The Product Performance is best verified by a "Triangulation Strategy":

  • NMR to confirm structure.

  • Titration to confirm Chloride stoichiometry (1:1).

  • Combustion Analysis to confirm bulk purity and absence of inorganic fillers.

References

  • PubChem. (n.d.).[3][4] 3-(2-aminoethoxy)benzoic acid hydrochloride (Compound).[2] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency. Retrieved February 22, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Aminoethoxy)benzoic acid hydrochloride

[1]

Part 5: Disposal & Emergency Response

Disposal Plan

Do not pour down the drain. The HCl salt is harmful to aquatic life in high concentrations and alters pH.

  • Solid Waste: Bag in double-lined polyethylene bags. Label as "Solid Chemical Waste: Organic Acid Salt."

  • Liquid Waste:

    • Aqueous streams: Adjust pH to 5-9 before disposal if permitted by local regulations, otherwise collect as "Aqueous Waste."[1]

    • Organic streams: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent (e.g., DCM = Halogenated).[1]

Emergency Procedures
  • Skin Contact: Brush off dry powder before rinsing (preventing immediate hydrolysis on skin). Then wash with soap and water for 15 minutes.[5]

  • Eye Contact: Flush immediately for 15 minutes.[3][5][7] The acidic nature requires prompt dilution.

  • Spill (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels (to dampen) or use a HEPA vacuum.[1] Scoop into a waste container.

References

  • PubChem. (2025). 3-(2-Aminoethoxy)benzoic acid hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. U.S. Department of Labor. [Link]

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